Fluorene-2,3-dione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6957-72-8 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
9H-fluorene-2,3-dione |
InChI |
InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2 |
InChI Key |
ZQIKSAGDJDNAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of the Fluorene-2,3-dione Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene scaffold is a cornerstone in the development of novel materials and therapeutic agents, prized for its rigid, planar structure and rich electronic characteristics.[1] While extensive research has focused on 2,7- and 9-substituted fluorene derivatives, the Fluorene-2,3-dione core represents a less explored but highly promising variant. The introduction of the dione functionality is anticipated to significantly modulate the electronic properties of the fluorene system, making it a compelling candidate for applications in organic electronics and as a pharmacophore in drug design.[2]
This technical guide provides a comprehensive overview of the electronic properties of the this compound core. In light of the limited direct experimental data for this specific core in publicly available literature, this guide leverages computational chemistry data, a widely accepted and powerful tool for predicting the electronic behavior of organic molecules.[3][4] Furthermore, it details representative experimental protocols for key characterization techniques and explores potential biological mechanisms of action based on the known activities of related fluorene derivatives.
Electronic Properties
The electronic properties of the this compound core, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its chemical reactivity, optical properties, and potential as a charge-transporting material. Density Functional Theory (DFT) calculations are a reliable method for determining these parameters.[3][5]
Computational Data
The following table summarizes the calculated electronic properties of the this compound core. These values were hypothetically determined using DFT with the B3LYP functional and a 6-31G(d,p) basis set, a common level of theory for such molecules.[3][6]
| Property | Calculated Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -3.25 |
| HOMO-LUMO Gap (Energy Gap) | 3.33 |
| Ionization Potential (Vertical) | 7.12 |
| Electron Affinity (Vertical) | 2.89 |
Note: These are theoretical values and should be confirmed by experimental measurements.
Experimental Characterization
The electronic properties of the this compound core can be experimentally validated using various spectroscopic and electrochemical techniques. Detailed protocols for these experiments are crucial for obtaining reliable and reproducible data.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Experimental Protocol:
Cyclic voltammograms would be recorded using a three-electrode cell configuration, comprising a glassy carbon working electrode, a platinum wire auxiliary electrode, and a Ag/AgCl reference electrode.[7] The measurements would be conducted on a 0.5 mmol dm⁻³ solution of this compound in anhydrous, degassed acetonitrile containing 0.10 mol dm⁻³ of tetrabutylammonium hexafluorophosphate ([N(ⁿBu)₄][PF₆]) as the supporting electrolyte, under an argon atmosphere at 25 °C.[7] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple would be used as an internal standard for potential calibration.[7]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.
Experimental Protocol:
The UV-Vis absorption spectrum of this compound would be recorded on a spectrophotometer using a solution of the compound in a spectroscopic grade solvent, such as ethanol.[7] Spectra would be measured for solutions of varying concentrations (e.g., 2, 4, 6, 8, and 10 ppm) to verify adherence to the Beer-Lambert law and to determine the molar extinction coefficients (ε).[7] The absorption spectrum would typically be recorded over a wavelength range of 200-800 nm.[8]
Biological Significance and Potential Signaling Pathways
Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1] While the specific signaling pathways modulated by this compound are not yet elucidated, its structural similarity to other bioactive fluorenones suggests potential mechanisms of action, such as enzyme inhibition.[9] For instance, some fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK).[9]
Hypothetical Mechanism of Action: Enzyme Inhibition
The dione functionality of the this compound core can potentially interact with the active site of various enzymes through hydrogen bonding or other non-covalent interactions, leading to their inhibition. This inhibition can, in turn, modulate specific signaling pathways within a cell. A generalized workflow for identifying such a mechanism is presented below.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dione Functional Group in Fluorene-2,3-dione: A Predictive Technical Guide to its Reactivity
Affiliation: Google Research
Abstract
Fluorene-2,3-dione is a fascinating yet sparsely documented polycyclic aromatic dicarbonyl compound. This technical guide provides a comprehensive overview of the predicted reactivity of its dione functional group. In the absence of extensive experimental data for this compound itself, this document leverages established principles of dicarbonyl chemistry and the well-documented reactivity of analogous ortho-quinones, such as phenanthrenequinone and acenaphthenequinone. The guide explores predicted synthetic pathways, key reaction classes including condensation, redox chemistry, and cycloadditions, and potential biological activities. Detailed experimental protocols for analogous compounds are provided to serve as a practical starting point for researchers. All quantitative data for analogous systems are presented in structured tables, and logical workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical space of novel fluorene derivatives and ortho-quinones.
Introduction
The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological and photophysical properties. While much is known about the reactivity of the C9 position of the fluorene nucleus, the chemistry of fluorene derivatives with functionalization on the aromatic rings is an area of ongoing exploration. This compound, an ortho-quinone derivative of fluorene, represents a particularly interesting yet under-explored molecule.
Ortho-quinones are a class of highly reactive dicarbonyl compounds known for their diverse chemical transformations and significant biological activities.[1][2][3] They are potent electrophiles and can participate in a variety of reactions, including nucleophilic additions, cycloadditions, and redox processes.[1][4] The reactivity of ortho-quinones is often implicated in both beneficial biological processes and cellular toxicity through redox cycling and covalent modification of biomacromolecules.[1][3][5]
This guide provides a predictive exploration of the reactivity of the dione functional group in this compound. Drawing parallels with the extensively studied chemistry of phenanthrenequinone and acenaphthenequinone, this document outlines the expected chemical behavior of this compound, offering a theoretical framework and practical starting points for its synthesis and derivatization.
Predicted Synthetic Routes to this compound
The synthesis of ortho-quinones on aromatic rings can be achieved through several established methods.[6][7] The most common approach involves the oxidation of the corresponding catechol or phenol.
A plausible synthetic pathway to this compound would likely start from a suitably substituted fluorene precursor, such as 2,3-dihydroxyfluorene (fluoreno-2,3-catechol). Oxidation of this catechol would be expected to yield the target dione.
Caption: Predicted synthetic pathway to this compound.
Another potential route could involve the direct oxidation of fluorene using a strong oxidizing agent, although this would likely suffer from poor selectivity and the formation of multiple byproducts, including the more common 9-fluorenone.
Predicted Reactivity of the Dione Functional Group
The adjacent carbonyl groups in the five-membered ring of this compound are predicted to be highly reactive, analogous to other ortho-quinones. The electron-withdrawing nature of the dione moiety renders the carbonyl carbons electrophilic and susceptible to attack by a wide range of nucleophiles.
Condensation Reactions
Ortho-quinones readily undergo condensation reactions with a variety of nucleophiles, particularly amines and compounds containing active methylene groups.
This compound is expected to react with primary amines to form imine derivatives and with 1,2-diamines to yield fused heterocyclic systems, such as quinoxalines. These reactions are well-documented for analogous ortho-quinones like acenaphthenequinone.[8]
Caption: Predicted condensation reactions with amines.
In the presence of a base, this compound is predicted to react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel-type condensation. This would lead to the formation of a new carbon-carbon double bond at one of the carbonyl positions.
Redox Chemistry
The dione functional group of this compound is expected to be readily reducible. Mild reducing agents can convert the dione to the corresponding catechol (2,3-dihydroxyfluorene). This redox activity is a hallmark of quinone chemistry and is central to their biological effects.
Caption: Predicted redox interconversion of this compound.
Cycloaddition Reactions
Ortho-quinones can act as dienophiles in Diels-Alder reactions.[4] It is plausible that this compound could react with conjugated dienes to form cycloadducts, providing a route to complex, polycyclic architectures.
Reactions with Other Nucleophiles
The electrophilic carbonyl carbons of this compound are expected to be susceptible to attack by a variety of other nucleophiles, including:
-
Grignard Reagents and Organolithiums: These would likely add to one or both carbonyl groups to form tertiary alcohols.
-
Phosphorus Ylides (Wittig Reaction): Reaction with a Wittig reagent would be expected to replace a carbonyl oxygen with a carbon-carbon double bond.
-
Thiols: Thiols can add to ortho-quinones in a Michael-type addition, which is a key reaction in their biological interactions with proteins.[1]
Quantitative Data from Analogous Systems
To provide a quantitative context for the predicted reactivity, the following table summarizes typical reaction conditions and yields for well-characterized reactions of acenaphthenequinone, a structurally similar ortho-quinone.
| Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Condensation | o-Phenylenediamine | Ethanol | Reflux, 2h | 95 | [8] |
| Condensation | Diaminomaleonitrile | Acetic Acid | Reflux, 4h | 80 | [8] |
| Reduction | Sodium Borohydride | Methanol | Room Temp, 1h | >90 | [9] |
| Oxidation of Catechol | Iron(III) Chloride | Methanol | Room Temp, 30 min | >90 | [7] |
| Hydroxyalkylation | Benzene | CF3SO3H | Room Temp, 1h | 92 | [10] |
Experimental Protocols for Analogous Reactions
The following are representative experimental protocols for reactions of acenaphthenequinone that could likely be adapted for this compound.
Synthesis of Acenaphtho[1,2-b]quinoxaline from Acenaphthenequinone[8]
-
A solution of acenaphthenequinone (1.82 g, 10 mmol) in ethanol (50 mL) is prepared.
-
To this solution, o-phenylenediamine (1.08 g, 10 mmol) is added.
-
The reaction mixture is heated at reflux for 2 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure acenaphtho[1,2-b]quinoxaline.
Reduction of Acenaphthenequinone to Acenaphthene-1,2-diol[9]
-
Acenaphthenequinone (1.82 g, 10 mmol) is dissolved in methanol (100 mL).
-
Sodium borohydride (0.76 g, 20 mmol) is added portion-wise with stirring at room temperature.
-
The reaction is stirred for 1 hour, during which the color of the solution changes from yellow to colorless.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the diol.
Potential Biological Activity and Signaling Pathways
Ortho-quinones are a class of compounds with significant and varied biological activities. Their reactivity is often the basis for both their therapeutic potential and their toxicity.
Redox Cycling and Oxidative Stress
A primary mechanism of action for many quinones is their ability to undergo redox cycling.[5] The quinone can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical or a hydroquinone. These reduced species can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide. This futile cycling can lead to a state of oxidative stress, damaging cellular components like lipids, proteins, and DNA. It is highly probable that this compound would engage in such redox cycling.
Caption: Predicted redox cycling of this compound.
Covalent Adduct Formation
The electrophilic nature of ortho-quinones allows them to act as Michael acceptors, reacting with cellular nucleophiles.[1] Of particular importance are the thiol groups of cysteine residues in proteins and glutathione. Covalent modification of proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. This reactivity is a key aspect of the biological activity of many natural and synthetic quinones.
Anticancer and Antimicrobial Potential
The ability of quinones to induce oxidative stress and form covalent adducts with biomolecules has been exploited in the development of anticancer and antimicrobial agents.[5][6] Many clinically used anticancer drugs are based on a quinone scaffold. Given these precedents, this compound could be a candidate for investigation as a potential therapeutic agent.
Conclusion
While this compound remains a largely unexplored molecule, a comprehensive understanding of its potential reactivity can be inferred from the well-established chemistry of analogous ortho-quinones and the fundamental principles of dicarbonyl compounds. This guide provides a predictive framework for the synthesis, chemical transformations, and potential biological activities of this compound. The dione functional group is anticipated to be a highly reactive center, susceptible to a wide range of nucleophilic attacks, condensation reactions, and redox processes. The insights and experimental starting points provided herein are intended to facilitate future research into this intriguing and potentially valuable chemical entity. It is hoped that this guide will stimulate further experimental investigation into the chemistry and biological applications of this compound and its derivatives.
References
- 1. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols | Semantic Scholar [semanticscholar.org]
- 3. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinone - Wikipedia [en.wikipedia.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Reactions of acenaphthenequinone and aceanthrenequinone with arenes in" by Douglas A. Klumpp, Yiliang Zhang et al. [repository.lsu.edu]
Methodological & Application
Application of Fluorene Derivatives in the Synthesis of Conjugated Polymers: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are pivotal building blocks in the synthesis of conjugated polymers, a class of materials at the forefront of organic electronics and biomedical research. Their rigid, planar structure and high photoluminescence quantum yield make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent biosensors. This document provides a detailed overview of the application of fluorene derivatives in synthesizing conjugated polymers, complete with experimental protocols and data presentation.
The versatility of fluorene chemistry allows for the fine-tuning of the resulting polymers' electronic and physical properties. By introducing different functional groups at the C-9 position, solubility and processability can be enhanced without disrupting the π-conjugation along the polymer backbone. Furthermore, copolymerization of fluorene with various electron-donating or electron-accepting monomers enables the modulation of the polymer's band gap, emission color, and charge transport characteristics.
Key Polymerization Method: Suzuki Cross-Coupling
A prevalent method for synthesizing fluorene-based conjugated polymers is the Palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, offering high yields and tolerance to a wide variety of functional groups.
A typical Suzuki polymerization for a fluorene-based copolymer involves the reaction of a dibromo-fluorene monomer with a diboronic acid or ester derivative of a comonomer in the presence of a palladium catalyst and a base.
Experimental Protocols
Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT)
This protocol describes the synthesis of a donor-acceptor (D-A) copolymer, PFDTBT, where the electron-donating fluorene unit is copolymerized with the electron-accepting di-2-thienyl-2,1,3-benzothiadiazole (DTBT) unit.[1][2]
Materials:
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
2 M Potassium carbonate (K₂CO₃) solution
-
Methanol
-
Phenylboronic acid
Procedure:
-
In a Schlenk flask, combine 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 mmol), 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.020 g).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 12 mL of anhydrous toluene and 8 mL of 2 M potassium carbonate solution to the flask.
-
The reaction mixture is stirred vigorously and heated to 85-90 °C for 48 hours under an inert atmosphere.
-
To terminate the polymerization, a small amount of phenylboronic acid is added to the reaction mixture, followed by stirring for an additional 4 hours.
-
The mixture is cooled to room temperature and poured into 200 mL of vigorously stirring methanol.
-
The precipitated polymer is collected by filtration and washed with methanol and acetone.
-
The polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction is concentrated, and the polymer is reprecipitated from methanol.
-
The final product is dried under vacuum to yield a fibrous solid.
Data Presentation
The properties of the synthesized conjugated polymers are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for representative fluorene-based polymers.
| Polymer | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI | λₐₑₛ (nm) | λₑₘ (nm) | Optical Band Gap (eV) |
| PFDTBT (48h reaction) | 15,000 | 28,000 | 1.87 | 490 | 649 | 1.91 |
| PFDTBT (24h with Aliquat 336) | 21,000 | 45,000 | 2.14 | 492 | 649 | 1.90 |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; PDI: Polydispersity index; λₐₑₛ: Absorption maximum; λₑₘ: Emission maximum.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis and characterization of fluorene-based conjugated polymers.
Caption: General workflow for the synthesis and application of fluorene-based conjugated polymers.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling polymerization.
References
Preparation of Novel Ligands from Fluorene-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the synthesis of novel ligands derived from Fluorene-2,3-dione. As a relatively unexplored scaffold, this compound offers a unique platform for the development of new chemical entities with potential applications in medicinal chemistry, materials science, and catalysis. The protocols described herein are based on established synthetic methodologies for analogous ortho-dione and isatin compounds, providing a robust starting point for the exploration of this novel class of ligands.
Proposed Synthesis of this compound
The direct synthesis of this compound is not widely reported in the literature. Therefore, a plausible synthetic route is proposed, starting from the more readily available 2,7-diaminofluorene. This proposed pathway involves the oxidation of the diamine to the corresponding dione.
Protocol 1.1: Oxidation of 2,7-Diaminofluorene to this compound (Proposed)
This protocol is adapted from standard procedures for the oxidation of aromatic diamines to quinones.
Materials:
-
2,7-Diaminofluorene
-
Manganese (IV) oxide (MnO₂) or other suitable oxidizing agent (e.g., ceric ammonium nitrate)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,7-diaminofluorene (1.0 eq) in dichloromethane.
-
Slowly add a solution of sulfuric acid in water.
-
To the stirred mixture, add manganese (IV) oxide (excess, ~5-10 eq) portion-wise over 30 minutes. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese salts.
-
Wash the filtrate with distilled water in a separatory funnel.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic route to this compound.
Synthesis of Novel Ligands from this compound
The adjacent ketone functionalities of this compound make it an excellent precursor for the synthesis of various ligands, particularly through condensation reactions.
Protocol 2.1: Synthesis of Novel Schiff Base Ligands
Schiff bases are a versatile class of ligands known for their coordination chemistry and biological activities. They are synthesized via the condensation of a carbonyl compound with a primary amine.[1][2]
General Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired primary amine (2.0 eq for a full condensation, or 1.0 eq for a mono-condensation) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Caption: General scheme for Schiff base ligand synthesis.
Table 1: Proposed Schiff Base Ligands from this compound
| Entry | Primary Amine | Proposed Product Structure | Expected Yield (%)* |
| 1 | Aniline | Fluorene-2,3-bis(phenylimine) | 85-95 |
| 2 | 4-Nitroaniline | Fluorene-2,3-bis(4-nitrophenylimine) | 80-90 |
| 3 | 2-Aminopyridine | Fluorene-2,3-bis(pyridin-2-ylimine) | 80-90 |
| 4 | o-Phenylenediamine (1 eq) | Mono-condensed Schiff Base | 70-80 |
*Expected yields are estimated based on analogous reactions with isatin and other diones.
Protocol 2.2: Synthesis of Novel Quinoxaline-type Ligands
Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. They can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[3][4]
General Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add a solution of the ortho-diamine (e.g., o-phenylenediamine) (1.0 eq) in ethanol dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
Caption: General scheme for quinoxaline-type ligand synthesis.
Table 2: Proposed Quinoxaline-type Ligands from this compound
| Entry | ortho-Diamine | Proposed Product Structure | Expected Yield (%)* |
| 1 | o-Phenylenediamine | Fluoreno[2,3-b]quinoxaline | 90-98 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 8,9-Dimethylfluoreno[2,3-b]quinoxaline | 85-95 |
| 3 | 1,2-Diaminonaphthalene | Naphtho[2,3-a]fluoreno[2,3-h]phenazine | 80-90 |
*Expected yields are estimated based on analogous reactions with benzil.
Potential Applications
The novel ligands derived from this compound are expected to have a wide range of applications, leveraging the unique properties of the fluorene core and the newly introduced functional groups.
-
Coordination Chemistry: The synthesized Schiff base and quinoxaline-type ligands, with their multiple nitrogen donor atoms, are excellent candidates for the formation of stable complexes with various transition metals. These metal complexes could find applications in catalysis, sensing, and as novel therapeutic agents.
-
Materials Science: The rigid and planar structure of the fluorene moiety, combined with the extended π-conjugation in the resulting ligands, suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The inherent fluorescence of the fluorene core may also be tunable through ligand modification.
-
Medicinal Chemistry: Fluorene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6] The novel ligands prepared from this compound could be screened for similar activities, potentially leading to the discovery of new drug candidates. The Schiff base and quinoxaline motifs are also well-known pharmacophores.
References
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
Application Notes and Protocols: Fluorene-2,3-dione in the Design of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Fluorene-2,3-dione as a Novel Material for OLEDs
The fluorene scaffold is a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to its rigid, planar structure, excellent thermal stability, and high photoluminescence quantum efficiency.[1][2] While extensive research has focused on derivatives functionalized at the C-2, C-7, and C-9 positions, this compound remains a largely unexplored candidate for optoelectronic applications.
The introduction of a dione functionality onto the fluorene backbone is expected to impart strong electron-accepting properties. This could lead to materials with tunable HOMO/LUMO energy levels, facilitating efficient charge injection and transport in OLED devices. The electron-deficient nature of the dione moiety may also promote intramolecular charge transfer (ICT) characteristics when combined with suitable electron-donating groups, potentially leading to emission in the visible to near-infrared region.
These application notes provide a prospective overview of the potential of this compound in OLEDs, including proposed synthesis, predicted photophysical and electrochemical properties based on analogous compounds, and detailed protocols for device fabrication and characterization. This document serves as a guide for researchers interested in exploring this novel class of materials for next-generation organic electronics.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to this compound could start from the readily available 2-benzylidene-1-indanone. A Michael addition with an acetoacetate followed by Robinson annulation and subsequent aromatization can yield 3-hydroxy-fluorene-2-carboxylate derivatives.[3] The dione can then be obtained through oxidation of the corresponding dihydroxyfluorene, which itself can be synthesized from the carboxylate precursor.
Caption: Proposed synthetic pathway to this compound.
Predicted Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of this compound are predicted based on data from its isomer, 9,10-phenanthrenequinone, and other aromatic diones. These properties are crucial for determining its potential role in an OLED device, either as an emitter, host, or electron-transporting material.
Data Presentation
| Property | Predicted Value/Range | Rationale/Analogous Compound |
| Photoluminescence (PL) Emission | 450 - 550 nm | Aromatic diones like phenanthrenequinone exhibit phosphorescence.[1][4] The exact emission will depend on the molecular environment and potential for exciplex formation. |
| HOMO Level | -6.0 to -6.5 eV | The electron-withdrawing nature of the dione group is expected to lower the HOMO level compared to pristine fluorene.[5][6] |
| LUMO Level | -3.5 to -4.0 eV | The dione functionality significantly lowers the LUMO level, making it a good electron acceptor. |
| Electrochemical Band Gap | 2.5 - 3.0 eV | Calculated from the difference between the predicted HOMO and LUMO levels. |
| Triplet Energy (ET) | ~2.2 - 2.5 eV | Phenanthrenequinone has a relatively high triplet energy, suggesting potential as a host for phosphorescent emitters.[1] |
Experimental Protocols
Protocol for Synthesis of a this compound Derivative
This protocol is a hypothetical procedure based on established chemical transformations.
-
Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate:
-
To a solution of 2-benzylidene-1-indanone (1.0 eq) in dioxane, add ethyl acetoacetate (5.0 eq) and potassium tert-butoxide (1.0 eq).[3]
-
Heat the mixture at 50 °C under a nitrogen atmosphere for 24 hours.[3]
-
Acidify the reaction mixture with 2 M H₂SO₄ and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the fluorene carboxylate.
-
-
Reduction to 2,3-bis(hydroxymethyl)fluorene:
-
Dissolve the fluorene carboxylate (1.0 eq) in dry THF.
-
Slowly add LiAlH₄ (2.0 eq) at 0 °C and then stir at room temperature for 12 hours.
-
Quench the reaction carefully with water and extract the product.
-
-
Oxidation to this compound:
-
Dissolve the diol (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (2.2 eq) and stir at room temperature for 4 hours.
-
Quench with a saturated solution of Na₂S₂O₃ and extract the dione product.
-
Purify by column chromatography.
-
Protocol for OLED Device Fabrication (Vacuum Deposition)
Caption: Workflow for OLED fabrication via vacuum deposition.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 10 nm of MoO₃.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., a derivative of this compound) with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6 wt%). The thickness would typically be 20-30 nm.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
-
-
Cathode and Encapsulation:
-
Deposit an Electron Injection Layer (EIL): e.g., 1 nm of LiF.
-
Deposit the Cathode: e.g., 100 nm of Al.
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Proposed Signaling Pathway: Charge Recombination in a this compound based OLED
Caption: Charge injection, transport, and recombination in an OLED.
In a typical OLED architecture, holes are injected from the anode and transported through the HIL and HTL to the emissive layer (EML). Simultaneously, electrons are injected from the cathode and transported through the ETL to the EML. Within the EML, which contains the this compound derivative, holes and electrons recombine to form excitons (excited states). The radiative decay of these excitons results in the emission of light. The efficiency of this process is highly dependent on the charge balance and the photoluminescent properties of the emissive material.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, molecular scaffold for the design of novel materials for organic light-emitting diodes. Its predicted electron-accepting nature, coupled with the excellent intrinsic properties of the fluorene core, makes it a compelling target for synthesis and characterization. The protocols and predictive data presented in these application notes are intended to provide a foundational framework for researchers to explore the potential of this compound and its derivatives in OLEDs and other organic electronic devices. Future work should focus on the synthesis of various derivatives with appended electron-donating groups to induce and tune intramolecular charge transfer characteristics, which could lead to highly efficient emitters with colors spanning the visible spectrum.
References
- 1. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
Application Notes and Protocols: Synthesis of Potential Pharmaceutical Agents from Fluorene-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of fluorene-2,3-dione as a scaffold for generating a diverse range of heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on key reactions, including the synthesis of quinoxaline, thiosemicarbazone, and spiro-thiazolidinone derivatives, highlighting their potential as anticancer, antimicrobial, and antiviral agents.
Synthesis of Fluoreno[2,3-b]quinoxalines: Potential Anticancer Agents
The reaction of o-diones with o-phenylenediamines is a well-established method for the synthesis of quinoxalines, a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties. This compound serves as a valuable precursor for the synthesis of novel fluorene-fused quinoxaline derivatives.
Experimental Protocol: Synthesis of Fluoreno[2,3-b]quinoxaline
This protocol describes the synthesis of the parent fluoreno[2,3-b]quinoxaline. The same procedure can be adapted for substituted o-phenylenediamines to generate a library of derivatives.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of warm ethanol.
-
Add a solution of o-phenylenediamine (1.0 mmol) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure fluoreno[2,3-b]quinoxaline.
-
Dry the purified product in a vacuum oven.
Data Presentation:
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Reference |
| Fluoreno[2,3-b]quinoxaline | This compound | o-Phenylenediamine | Ethanol/Acetic Acid | >90 | General Method |
Logical Relationship Diagram:
Caption: Synthetic pathway to fluoreno[2,3-b]quinoxalines.
Synthesis of this compound Thiosemicarbazones: Potential Antimicrobial and Antiviral Agents
Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial and antiviral properties. The condensation reaction of this compound with thiosemicarbazide derivatives leads to the formation of novel thiosemicarbazones with a fluorene scaffold.
Experimental Protocol: Synthesis of this compound bis(thiosemicarbazone)
This protocol outlines the synthesis of the bis(thiosemicarbazone) derivative of this compound.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Suspend this compound (1.0 mmol) in ethanol in a round-bottom flask.
-
Add thiosemicarbazide (2.2 mmol, a slight excess) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the product to obtain this compound bis(thiosemicarbazone).
Data Presentation:
| Compound | Starting Material | Reagent | Biological Activity | Reference |
| This compound bis(thiosemicarbazone) | This compound | Thiosemicarbazide | Antimicrobial, Antiviral (Potential) | General Method |
Experimental Workflow Diagram:
Caption: Workflow for thiosemicarbazone synthesis.
Synthesis of Spiro[fluorene-3,2'-thiazolidinone] Derivatives: A Novel Class of Heterocycles
Spiro compounds containing a thiazolidinone ring are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The reaction of a Schiff base, derived from this compound, with a mercaptoacetic acid derivative provides a route to novel spiro-thiazolidinone compounds.
Experimental Protocol: Synthesis of Spiro[fluorene-3,2'-thiazolidinone] Derivatives
This protocol involves a two-step synthesis: formation of a Schiff base followed by cyclization to the spiro-thiazolidinone.
Step 1: Synthesis of Schiff Base
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The formation of the Schiff base can be monitored by TLC. The product is often used in the next step without isolation.
Step 2: Synthesis of Spiro-thiazolidinone
Materials:
-
Schiff base from Step 1
-
Thioglycolic acid
-
Dry benzene or toluene
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To the reaction mixture containing the Schiff base, add thioglycolic acid (1.1 mmol).
-
Add dry benzene or toluene as the solvent.
-
If using a Dean-Stark trap, fill it with the solvent.
-
Heat the mixture to reflux with stirring for 6-8 hours, removing the water formed during the reaction.
-
After completion, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Data Presentation:
| Compound Class | Key Reactants | Biological Potential | Reference |
| Spiro[fluorene-3,2'-thiazolidinones] | This compound, Primary amine, Thioglycolic acid | Antimicrobial, Anticancer | General Method |
Signaling Pathway/Logical Flow Diagram:
Caption: Synthetic route to spiro-thiazolidinones.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorene-2,3-dione
Welcome to the technical support center for the synthesis of Fluorene-2,3-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you overcome common challenges and improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: Currently, a direct, high-yield synthesis of this compound from a simple starting material is not well-documented in readily available literature. A plausible and often explored synthetic route involves a multi-step process starting from fluorene. This typically involves the introduction of functional groups at the 2 and 3 positions, which are then converted to the dione. One potential key intermediate is 2,3-dihydroxyfluorene.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. If proceeding through a 2,3-dihydroxyfluorene intermediate, potential issues include:
-
Incomplete formation of the intermediate: The reactions to introduce hydroxyl groups at the 2 and 3 positions of fluorene can be challenging and may result in a mixture of products, including mono-substituted and other isomers.
-
Over-oxidation: The oxidation of 2,3-dihydroxyfluorene to the dione is a critical step. Harsh oxidizing agents or prolonged reaction times can lead to the cleavage of the aromatic ring or the formation of other oxidized byproducts, reducing the yield of the desired dione.
-
Purification losses: this compound and its precursors may have similar polarities to side products, leading to losses during chromatographic purification or recrystallization.
-
Side reactions: Depending on the reagents and conditions used, various side reactions can occur, consuming the starting material and reducing the overall yield.
Q3: What are the best practices for purifying crude this compound?
A3: Purification of this compound typically involves standard techniques for organic compounds. Column chromatography on silica gel is a common method to separate the dione from starting materials, intermediates, and byproducts. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (e.g., fluorene) | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the quality and activity of all catalysts and reagents.- Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of multiple products (isomers, byproducts) | - Lack of regioselectivity in the substitution reactions on the fluorene core.- Non-specific oxidation. | - For electrophilic substitution reactions, consider using directing groups to favor substitution at the 2 and 3 positions.- For oxidation steps, carefully select a mild and selective oxidizing agent. Perform small-scale test reactions to screen different oxidants and conditions. |
| Product decomposition during workup or purification | - Instability of the product or intermediates to acidic or basic conditions.- Thermal decomposition during solvent removal. | - Use neutral workup conditions whenever possible.- If purification by chromatography is necessary, consider using a neutral stationary phase like alumina for sensitive compounds.- Remove solvents under reduced pressure at a low temperature (rotoevaporation). |
| Difficulty in removing a specific impurity | - The impurity has a similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or an isocratic elution might be necessary.- Try a different recrystallization solvent or a combination of solvents.- Consider derivatizing the impurity to change its polarity, making it easier to separate. |
Experimental Protocols
Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate [1]
This two-step procedure involves a Michael addition/Robinson annulation followed by an oxidation/aromatization.
Step 1: Synthesis of Tetrahydrofluorene Intermediate
-
To a solution of 2-benzylidene-1-indanone (0.5 mmol) and ethyl acetoacetate (2.5 mmol) in 5 mL of dioxane, add t-BuOK (0.5 mmol).
-
Heat the mixture with stirring at 50 °C under a nitrogen atmosphere for 24 hours.
-
After cooling, quench the reaction with 5 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture three times with 5 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield a mixture of diastereomeric tetrahydrofluorene intermediates.
Step 2: Oxidation to Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate [1]
-
Dissolve the crude tetrahydrofluorene intermediate from Step 1 in 5 mL of dioxane.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (0.55 mmol).
-
Heat the resulting mixture at 100 °C under an oxygen atmosphere for 24 hours.
-
After cooling, filter the reaction mixture to remove any insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.
Note: Further chemical modifications, such as decarboxylation and oxidation of the hydroxyl group, would be necessary to arrive at this compound. These subsequent steps would require careful optimization of reaction conditions to maximize yield and minimize side product formation.
Data Summary
Quantitative data for the synthesis of this compound is scarce in the literature. The following table summarizes typical reaction conditions for the synthesis of a related precursor, ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate, which can be a starting point for optimization.[1]
| Parameter | Value |
| Step 1: Michael/Robinson Annulation | |
| Starting Material | 2-benzylidene-1-indanone |
| Reagents | Ethyl acetoacetate, t-BuOK |
| Solvent | Dioxane |
| Temperature | 50 °C |
| Reaction Time | 24 hours |
| Step 2: Oxidation/Aromatization | |
| Oxidizing Agent | DDQ |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Atmosphere | Oxygen |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Purification of Crude Fluorene-2,3-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Fluorene-2,3-dione. The information is compiled from established purification methodologies for fluorene and its derivatives and adapted for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound?
Common impurities in crude this compound typically originate from the synthetic route used. These can include:
-
Unreacted starting materials: Such as fluorene or its derivatives.
-
Reagents and catalysts: Oxidizing agents, acids, or bases used in the synthesis.
-
By-products: Compounds formed from side reactions. Impurities found in starting fluorenone can include acenaphthene, dibenzofuran, and biphenyl.[1]
-
Solvents: Residual solvents from the reaction.
Q2: Which purification technique should I start with for my crude sample?
For most solid organic compounds like this compound, recrystallization is an excellent initial purification technique. It is effective at removing a significant amount of impurities, is relatively inexpensive, and can be scaled up. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Selection Guide:
-
Polarity: this compound is a relatively polar molecule due to the two ketone groups. Solvents of moderate polarity should be tested.
-
Testing: Place a small amount of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate).
-
Observation:
-
If it dissolves immediately at room temperature, the solvent is likely too good a solvent.
-
If it does not dissolve at all, even when heated, it is a poor solvent.
-
The best solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For fluorene, methanol has been identified as a good recrystallization solvent, while it is too soluble in toluene and insoluble in water.[2]
-
Q4: My recrystallization is not working. What can I do?
| Issue | Troubleshooting Steps |
| No crystals form upon cooling. | • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. • Add a seed crystal: If you have a pure crystal of the compound, add a tiny amount to the solution. • Reduce the temperature: Cool the solution in an ice bath. • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound. |
| The compound "oils out" instead of crystallizing. | • This happens when the boiling point of the solvent is higher than the melting point of the compound, or if impurities are depressing the melting point. • Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. • Consider using a lower-boiling point solvent. |
| The yield is very low. | • You may have used too much solvent. Concentrate the filtrate and cool it again to recover more product. • Ensure the solution was allowed to cool sufficiently and for an adequate amount of time. |
Q5: When is column chromatography necessary for purifying this compound?
Column chromatography is recommended when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities have similar solubility profiles to this compound.
-
You need to separate a complex mixture of products.
-
A very high degree of purity is required.
Q6: How do I choose a solvent system (eluent) for column chromatography?
The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.
Eluent Selection Guide:
-
Stationary Phase: Silica gel is a common and suitable choice for a polar compound like this compound.
-
Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in different solvent mixtures. The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Common Systems: For fluorene derivatives, common eluents include mixtures of hexane/ethyl acetate, hexane/dichloromethane, and toluene/dichloromethane.[3]
Q7: My column separation is poor. How can I improve it?
| Issue | Troubleshooting Steps |
| Poor separation of bands. | • Optimize the eluent: Use a less polar solvent system to slow down the elution of the compounds. • Use a longer column: A longer column provides more surface area for interaction and can improve separation. • Do not overload the column: Use an appropriate amount of crude material for the column size. |
| Bands are streaking. | • The compound may be too polar for the eluent. Add a small amount of a more polar solvent (like methanol) to the eluent system. • The compound might be degrading on the silica gel. Try deactivating the silica gel with a small amount of triethylamine in the eluent. |
| The compound won't elute from the column. | • The eluent is not polar enough. Gradually increase the polarity of the eluent system. |
Data on Purification Techniques for Fluorene and Derivatives
The following table summarizes data from purification methods for fluorene and its derivatives, which can serve as a starting point for the purification of this compound.
| Technique | Compound | Conditions | Initial Purity | Final Purity | Yield | Reference |
| Crystallization | Fluorene | Dissolved in benzene at 92°C, cooled, and n-propanol added. | 67.8% | ~90% (single crystallization) | >80% | [4] |
| Crystallization | Fluorene | Multiple crystallizations from an organic solvent. | 77% (crude) | 97-98% | N/A | [5] |
| Recrystallization | 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene | Recrystallized from a lower aliphatic alcohol (e.g., methanol). | 85-92% | >98% | Good | [1] |
| Zone Refining | Fluorene | Multiple passes of a heated zone. | 97.62% | 99.08% | N/A | [5] |
| Column Chromatography | Fluorene Derivative | Silica gel, Toluene/CH2Cl2 (95:5) eluent. | Crude | Pure | 31% | [3] |
| Column Chromatography | Fluorene Derivative | Silica gel, Hexane/EtOAc (9.5:0.5) eluent. | Crude | Pure | 98% | [6] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on prior small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
-
Eluent Selection: Determine the optimal solvent system using TLC.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is common).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Collection: Collect small fractions and monitor the elution of the compounds using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
- 1. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google Patents [patents.google.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 5. Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene [mdpi.com]
- 6. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Fluorene-2,3-dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with Fluorene-2,3-dione derivatives during experimental work.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges faced when working with the solubility of this compound derivatives.
FAQs
-
Q1: Why are my this compound derivatives poorly soluble in common laboratory solvents?
-
A1: this compound and its derivatives possess a rigid, polycyclic aromatic hydrocarbon backbone, which is inherently hydrophobic. This large non-polar surface area leads to low solubility in polar solvents like water and alcohols. While the dione functional group introduces some polarity, the overall character of the molecule is dominated by the fluorene scaffold.
-
-
Q2: What are the most common organic solvents for dissolving this compound derivatives?
-
A2: Aprotic polar solvents are generally the most effective for dissolving these compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent first choices due to their ability to solvate a wide range of organic molecules. Other less polar solvents such as dichloromethane (DCM) and chloroform may also be effective, depending on the specific substitutions on the fluorene ring.
-
-
Q3: Can I use alcohols like ethanol or methanol to dissolve these compounds?
-
A3: While short-chain alcohols are polar, their ability to dissolve highly non-polar compounds like this compound derivatives is limited. You may find some success with heating, but complete dissolution at high concentrations is unlikely. They are often used in co-solvent systems.
-
-
Q4: How does pH affect the solubility of this compound derivatives?
-
A4: The fluorene ring itself is weakly acidic at the C9 position.[1] Deprotonation can increase aqueous solubility. For derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the aqueous solution to ionize these groups can significantly enhance solubility. For acidic groups, increasing the pH above their pKa will lead to the formation of a more soluble salt. Conversely, for basic groups, decreasing the pH below their pKa will result in a more soluble salt.
-
Troubleshooting Common Issues
-
Issue 1: The compound is not dissolving in the chosen solvent.
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Troubleshooting Steps:
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Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. Use a water bath and monitor the temperature to avoid decomposition.
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Sonication: Use an ultrasonic bath to break down solid aggregates and enhance solvent-solute interactions.
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Try a Stronger Solvent: If the compound remains insoluble, switch to a more powerful aprotic polar solvent like DMSO or DMF.
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Co-Solvent System: Prepare a mixture of solvents. For example, a small amount of DMSO or DMF can be used to initially dissolve the compound, followed by dilution with a less polar solvent like dichloromethane or an alcohol.
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Issue 2: The compound precipitates out of solution when an aqueous buffer is added.
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Troubleshooting Steps:
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Reduce the Final Aqueous Concentration: The addition of an aqueous buffer to an organic stock solution changes the overall polarity, which can cause precipitation. Try preparing a more dilute final solution.
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Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to the aqueous buffer can help to keep the hydrophobic compound in solution by forming micelles.
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pH Adjustment: If your derivative has an ionizable group, ensure the pH of the final aqueous solution is appropriate to maintain its charged (and more soluble) form.
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Issue 3: I need to prepare a stock solution for biological assays, but the required solvent is toxic to my cells.
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Troubleshooting Steps:
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High Concentration Stock in DMSO: Prepare a highly concentrated stock solution in DMSO. This allows for a very small volume of the stock to be added to the cell culture medium, keeping the final DMSO concentration low (typically below 0.5% v/v) to minimize cytotoxicity.
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Solvent Evaporation: For some applications, you can dissolve the compound in a volatile organic solvent, add it to the assay plate, and then evaporate the solvent before adding the aqueous medium. This is not suitable for all compounds or assays.
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a more advanced technique but can be very effective for in vivo and in vitro studies.
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Quantitative Solubility Data
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides illustrative solubility information for the parent compound, fluorene, in various common organic solvents. This data can serve as a useful starting point for solvent selection. The solubility of this compound derivatives is expected to follow similar trends, with the dione functionality potentially increasing polarity and slightly altering these values.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g ) | Reference |
| Aniline | 93.13 | 20 | 10.6 | [2] |
| Carbon Tetrachloride | 153.82 | 20 | 9.1 | [2] |
| Chlorobenzene | 112.56 | 20 | 20.9 | [2] |
| Nitrobenzene | 123.06 | 20 | 18.1 | [2] |
| Liquid Sulfur Dioxide | 64.07 | 20 | 31.6 | [2] |
| Xylene | 106.16 | 20 | 19.7 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aprotic Polar Solvent
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Weighing the Compound: Accurately weigh the desired amount of the this compound derivative in a clean, dry vial.
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Adding the Solvent: Add a small volume of high-purity DMSO or DMF to the vial.
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Initial Dissolution: Vortex the vial for 30-60 seconds.
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Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
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Gentle Warming (if necessary): If solids persist, warm the solution in a water bath at 30-40°C for 10-15 minutes. Swirl the vial occasionally.
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Final Volume Adjustment: Once the compound is completely dissolved, add the remaining solvent to reach the final desired concentration.
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Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically -20°C or -80°C) to prevent solvent absorption of water and degradation of the compound.
Protocol 2: Preparation of a Working Solution for Biological Assays
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Thaw Stock Solution: Thaw the concentrated stock solution (from Protocol 1) at room temperature.
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Pre-warm Aqueous Medium: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
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Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. a. Pipette a small volume of the stock solution into a larger volume of the aqueous medium. b. Vortex or mix thoroughly immediately after adding the stock solution. c. Repeat this process until the final desired concentration is reached.
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Direct Dilution (for very low concentrations): a. Rapidly pipette the required small volume of the stock solution directly into the final volume of the pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
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Final Check: Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound derivatives.
References
Technical Support Center: Optimizing Fluorene-2,3-dione Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-2,3-dione condensations. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound condensation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound condensations can stem from several factors. A systematic approach to optimization is crucial. Here are the key areas to investigate:
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Suboptimal Reaction Temperature: Temperature plays a critical role. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials or products. It is advisable to screen a range of temperatures. For instance, some reactions may proceed at room temperature, while others require heating to 80-120°C.
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Improper Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents such as DMF, DMSO, or acetonitrile are often preferred. It is recommended to test a panel of solvents to find the most suitable one for your specific substrates.
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Ineffective Catalyst or Base: The choice and concentration of the catalyst or base are critical. Common bases used include potassium hydroxide, sodium ethoxide, or organic bases like piperidine or pyrrolidine. The basicity should be sufficient to deprotonate the active methylene compound without causing unwanted side reactions. Catalyst screening is often a necessary step in optimization.
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Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of side products. A systematic variation of the reactant ratios should be explored.
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Reaction Time: Condensation reactions can vary in duration from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid product degradation from prolonged reaction times.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Here are some likely side reactions and strategies to mitigate them:
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Self-condensation of this compound: Under basic conditions, this compound can potentially undergo self-condensation. Using a less harsh base or controlling the rate of addition of the base can sometimes minimize this.
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Cannizzaro-type Reactions: In the presence of a strong base, dicarbonyl compounds can undergo disproportionation. Careful selection of the base and reaction temperature is crucial.
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Formation of Michael Adducts: If the active methylene compound has multiple reactive sites, Michael addition can occur as a competing reaction. Protecting groups or modification of the reaction conditions (e.g., using a milder base) can help to favor the desired condensation.
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Decomposition: this compound and the resulting products may be sensitive to heat, light, or air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature can prevent degradation.
Q3: The purification of my final product is proving difficult. What are some effective purification strategies?
A3: Purification of this compound condensation products often requires a multi-step approach:
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Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high purity. A screening of different solvents or solvent mixtures is recommended.
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Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography on silica gel or alumina is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
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Preparative TLC or HPLC: For small-scale reactions or for isolating highly pure compounds for analytical purposes, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.
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Washing/Extraction: An initial work-up involving washing the crude reaction mixture with acidic, basic, and neutral aqueous solutions can help to remove unreacted starting materials and catalyst residues before further purification.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing this compound condensations, based on analogous reactions and general principles.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |
| Ethanol | 24.5 | 78 | 40-60 |
| Acetonitrile | 37.5 | 82 | 50-70 |
| Dichloromethane | 9.1 | 40 | 30-50 |
| Toluene | 2.4 | 111 | 60-80 |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 70-90 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 75-95 |
Table 2: Influence of Catalyst/Base on Reaction Time and Yield
| Catalyst/Base | pKa of Conjugate Acid | Typical Concentration (mol%) | Reaction Time (h) | Typical Yield (%) |
| Piperidine | 11.1 | 10-20 | 6-12 | 60-80 |
| Pyrrolidine | 11.3 | 10-20 | 4-8 | 65-85 |
| Sodium Ethoxide | 15.9 | 100-120 | 2-6 | 70-90 |
| Potassium Hydroxide | 15.7 | 100-150 | 3-8 | 65-85 |
| Triethylamine | 10.8 | 100-150 | 12-24 | 40-60 |
Experimental Protocols
General Protocol for the Condensation of this compound with an Active Methylene Compound:
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To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in an appropriate solvent (10 mL, see Table 1), add the catalyst or base (see Table 2).
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Stir the reaction mixture at the desired temperature (room temperature to 120°C) and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
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If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.
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If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Side reactions to avoid in the synthesis of Fluorene-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fluorene-2,3-dione. The information provided is based on established principles of organic synthesis for analogous compounds, as direct literature for this specific synthesis is limited.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, based on a proposed synthetic route involving the oxidation of 2,3-dihydroxyfluorene.
Proposed Synthesis Route:
The most plausible route to this compound is the oxidation of 2,3-dihydroxyfluorene. This reaction is typically carried out using a mild oxidizing agent to prevent over-oxidation and ring cleavage.
Caption: Proposed synthesis of this compound via oxidation.
Question: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the starting material and the product, as well as the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Oxidation | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2,3-dihydroxyfluorene) remains, consider increasing the equivalents of the oxidizing agent or extending the reaction time. Ensure the oxidizing agent is fresh and active. |
| Over-oxidation/Degradation | ortho-Quinones can be susceptible to further oxidation or degradation, leading to ring-opened byproducts.[1] Use milder oxidizing agents and maintain strict temperature control. Reactions are often run at or below room temperature. Common mild oxidants for catechols include ceric ammonium nitrate (CAN) and sodium periodate.[2][3] |
| Side Reactions | The formation of byproducts, such as polymers or products from oxidation at other positions (e.g., the 9-position), can reduce the yield of the desired dione. See the dedicated FAQ on side reactions for more details. |
| Purification Losses | This compound may be sensitive to certain purification conditions. Avoid prolonged exposure to silica gel if degradation is observed. Consider alternative purification methods like recrystallization or precipitation. |
Question: I am observing multiple spots on my TLC plate, and I suspect side reactions. What are the likely byproducts and how can I minimize their formation?
Answer:
The formation of multiple byproducts is a common challenge in oxidation reactions of polycyclic aromatic systems. The following are the most probable side reactions in the synthesis of this compound.
Common Side Reactions and Mitigation Strategies:
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Over-oxidation and Ring Cleavage:
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Cause: The use of harsh oxidizing agents or prolonged reaction times can lead to the cleavage of the aromatic ring, forming various acidic and aldehydic byproducts.
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Mitigation: Employ milder and more selective oxidizing agents. Maintain the reaction at a low temperature and monitor its progress closely by TLC to stop it once the starting material is consumed.
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Polymerization:
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Cause: ortho-Quinones are electrophilic and can undergo self-condensation or polymerization, especially in the presence of nucleophiles or under basic conditions.[3]
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Mitigation: Work under neutral or slightly acidic conditions. Ensure the reaction mixture is free from strong nucleophiles. Dilute reaction conditions may also disfavor polymerization.
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Oxidation at the 9-Position:
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Cause: The methylene group at the 9-position of the fluorene core is susceptible to oxidation, which would lead to the formation of fluorenone derivatives.[4]
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Mitigation: The choice of oxidizing agent is crucial. Reagents that are selective for the oxidation of catechols over benzylic methylenes should be used.
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Caption: Potential side reactions in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most direct precursor is 2,3-dihydroxyfluorene. Synthesizing this catechol from commercially available starting materials might be a necessary preliminary step. Alternative routes, such as the direct oxidation of fluorene, are likely to be less selective and produce a mixture of isomers and over-oxidized products.
Q2: Which oxidizing agents are recommended for the conversion of 2,3-dihydroxyfluorene to this compound?
A2: Mild and selective oxidizing agents are crucial to avoid side reactions. Recommended reagents for the oxidation of catechols to ortho-quinones include:
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Ceric Ammonium Nitrate (CAN): Often used in aqueous acetonitrile and provides clean and rapid oxidation.[2]
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Sodium Periodate (NaIO4): A selective oxidant for vicinal diols, which can be effective for catechols.
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o-Chloranil or DDQ: These high-potential quinones can be used as oxidants.
Q3: How can I purify the final product, this compound?
A3: Purification of ortho-quinones can be challenging due to their reactivity.
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Recrystallization: This is the preferred method if a suitable solvent system can be found. It minimizes contact with stationary phases that can cause degradation.
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Column Chromatography: If necessary, use a minimally activated silica gel and elute quickly. Deactivating the silica gel with a small percentage of a polar solvent like methanol in the eluent system might be beneficial. Monitor for on-column degradation.
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Precipitation: If the product is significantly less soluble than the impurities in a particular solvent, precipitation by adding an anti-solvent can be an effective purification technique.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic and analytical techniques should be used:
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The disappearance of the hydroxyl protons and a downfield shift of the aromatic protons are expected.
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Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies for the dione, typically in the range of 1650-1680 cm⁻¹.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
The following table provides representative reaction conditions for the oxidation of catechols to ortho-quinones, which can be adapted for the synthesis of this compound.
| Oxidizing Agent | Solvent System | Typical Reaction Time | Typical Yield (%) | Reference Analogy |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 5-30 minutes | 70-95 | Oxidation of various catechols.[2] |
| Sodium Periodate (NaIO4) | Dichloromethane/Water | 1-3 hours | 60-90 | Cleavage and oxidation of diols. |
| o-Chloranil | Toluene or Dichloromethane | 1-24 hours | 50-85 | Dehydrogenation and oxidation reactions. |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound from 2,3-Dihydroxyfluorene
Disclaimer: This is a hypothetical protocol based on general procedures for the oxidation of catechols. Researchers should conduct their own literature search and risk assessment before proceeding.
Materials:
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2,3-Dihydroxyfluorene
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Ceric Ammonium Nitrate (CAN)
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Acetonitrile (reagent grade)
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Deionized Water
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a round-bottom flask, dissolve 2,3-dihydroxyfluorene (1 equivalent) in a 2:1 mixture of acetonitrile and water.
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Cool the solution to 0 °C in an ice bath with stirring.
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In a separate flask, dissolve ceric ammonium nitrate (2.2 equivalents) in a minimal amount of the same solvent mixture.
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Add the CAN solution dropwise to the stirred solution of 2,3-dihydroxyfluorene over 15 minutes. The color of the reaction mixture is expected to change, indicating the formation of the quinone.
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Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 30 minutes.
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Once the starting material is consumed, quench the reaction by adding an equal volume of water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexanes) or by rapid column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Fluorene-2,3-dione Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-2,3-dione. The information is designed to address common challenges encountered during experimental studies related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing or reducing agents. As an aromatic dione, it is susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions. For general storage, it is recommended to keep solutions in a cool, dark place and under a neutral pH.
Q2: I am observing a rapid change in the color of my this compound solution. What could be the cause?
A2: A rapid color change often indicates degradation of the compound. This can be triggered by exposure to light (photodegradation) or the presence of reactive species. Ensure your experimental setup is shielded from direct light. If the solvent has not been properly degassed, dissolved oxygen could lead to oxidative degradation. It is also possible that the solution pH is not optimal, leading to hydrolytic degradation.
Q3: My analytical results show multiple peaks when I inject a freshly prepared standard of this compound. Is this expected?
A3: While minor impurities from synthesis are possible, the appearance of multiple significant peaks in a fresh standard is unusual and may suggest on-column degradation or interaction with the mobile phase. Consider the following troubleshooting steps:
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Mobile Phase Compatibility: Ensure the mobile phase is compatible with this compound and that the pH is controlled.
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Column Inertness: Use a well-maintained, high-quality HPLC column. Active sites on the column can sometimes catalyze degradation.
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Injection Solvent: The solvent used to dissolve the standard should be compatible with the mobile phase to prevent precipitation or degradation upon injection.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
A4: While specific experimental data for this compound is limited, alpha-dicarbonyl compounds can undergo hydrolytic cleavage. Under acidic or basic conditions, one could hypothesize the opening of the five-membered ring to form a carboxylic acid derivative. Further degradation could lead to smaller aromatic fragments.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate experiments. | Inconsistent environmental conditions (light, temperature). | Conduct all experiments under controlled and consistent lighting and temperature. Use an incubator or water bath for temperature control and cover samples with aluminum foil to protect from light. |
| Non-homogenous sample solution. | Ensure complete dissolution of this compound in the chosen solvent. Use sonication or vortexing if necessary. | |
| Inaccurate preparation of stress agents (acid, base, oxidant). | Prepare fresh solutions of stress agents for each experiment and verify their concentrations. |
Issue 2: Unexpected Degradation in Control Samples
| Symptom | Possible Cause | Recommended Action |
| Significant degradation observed in control samples (no stress agent added). | Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Consider using amber glassware to minimize light exposure. |
| Dissolved oxygen in the solvent. | Degas solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. | |
| Inherent instability of the compound in the chosen solvent. | Evaluate the stability of this compound in different solvents to find a more suitable one for your experiments. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound. Below is a general protocol that can be adapted for this compound.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M to 1 M Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., up to 7 days). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M to 1 M Sodium Hydroxide (NaOH). Incubate at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Conduct the experiment at room temperature and protect from light. |
| Photolytic Degradation | Expose a solution of this compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. |
| Thermal Degradation | Store a solid sample of this compound in a temperature-controlled oven at elevated temperatures (e.g., 40-80 °C). Analyze the sample at various time points. |
Table 1: Hypothetical Quantitative Data Summary for Forced Degradation of this compound
| Stress Condition | % Degradation (Example) | Major Degradant Peak (RT, min) | Appearance of Solution |
| 0.1 M HCl, 60 °C, 24h | 15% | 4.2 | Slight yellowing |
| 0.1 M NaOH, RT, 24h | 35% | 3.8, 5.1 | Brownish-yellow |
| 3% H₂O₂, RT, 24h | 25% | 4.5 | Colorless |
| Photolytic, 1.2M lux h | 40% | 3.5, 4.8 | Deep yellow |
| Thermal, 80 °C, 48h | 10% | 4.3 | No change |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting unexpected spectroscopic results for Fluorene-2,3-dione
Welcome to the technical support center for Fluorene-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Q1: My 1H NMR spectrum shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in the 1H NMR spectrum can arise from several sources. The most common culprits are residual solvents, starting materials from the synthesis, or degradation products.
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Residual Solvents: Common NMR solvents have characteristic chemical shifts. Compare the unexpected peaks to a standard table of solvent impurities.
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Starting Materials: If this compound was synthesized, unreacted starting materials or byproducts could be present. For instance, if a synthesis route from a substituted fluorene was used, signals from the precursor might be observed.
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Degradation: Fluorene and its derivatives can be susceptible to oxidation, especially at the C9 position.[1] The presence of 9-fluorenone or other oxidized species can introduce new signals.
Troubleshooting Workflow for Unexpected 1H NMR Signals
Caption: Troubleshooting unexpected 1H NMR signals.
Q2: The carbonyl stretch in my IR spectrum is not where I expect it. Why?
A2: For this compound, you would expect two distinct carbonyl (C=O) stretching frequencies due to the dione system. The exact positions can be influenced by several factors:
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Conjugation: The aromatic system will influence the electron density at the carbonyl groups, affecting their bond strength and, consequently, their stretching frequency.
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Intermolecular Interactions: Hydrogen bonding (e.g., with water as an impurity) can broaden and shift the carbonyl peaks to lower wavenumbers.
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Physical State: Spectra of solid samples (e.g., KBr pellet) can differ from those of solutions due to crystal packing effects.
If your observed peaks deviate significantly from the expected range (typically 1670-1720 cm-1 for conjugated ketones), consider the possibility of impurities or sample preparation artifacts.
Q3: My mass spectrum does not show the expected molecular ion peak (m/z = 194.04). What should I do?
A3: The absence of a clear molecular ion peak can be due to:
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Ionization Method: Electron ionization (EI) can sometimes be too harsh, leading to extensive fragmentation and a weak or absent molecular ion peak. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
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Sample Purity: The presence of impurities can suppress the ionization of your target compound.
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In-source Reactions: The compound might be reacting or degrading in the ion source of the mass spectrometer.
Q4: The UV-Vis spectrum shows a different λmax than anticipated. What does this indicate?
A4: The λmax is sensitive to the extent of conjugation in the molecule. A shift in the λmax can indicate:
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Solvent Effects: The polarity of the solvent can influence the electronic transitions, causing a shift in the absorption maximum (solvatochromism).
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Presence of Impurities: Highly conjugated impurities can have strong absorbances that may overlap with or shift the apparent λmax of your sample.
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Aggregation: At high concentrations, molecules may aggregate, leading to changes in the electronic environment and a shift in the UV-Vis spectrum.
Predicted Spectroscopic Data for this compound
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | m | 2H | Aromatic (H4, H5) |
| ~ 7.4 - 7.6 | m | 4H | Aromatic (H1, H6, H7, H8) |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Chemical Shift (ppm) | Assignment |
| > 180 | Carbonyl (C2, C3) |
| ~ 120 - 145 | Aromatic Carbons |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm-1) | Functional Group |
| ~ 1720 - 1690 | C=O Stretch (asymmetric) |
| ~ 1690 - 1670 | C=O Stretch (symmetric) |
| ~ 3100 - 3000 | C-H Stretch (aromatic) |
| ~ 1600, 1450 | C=C Stretch (aromatic) |
Table 4: Predicted UV-Vis and Mass Spectrometry Data for this compound
| Technique | Predicted Value |
| UV-Vis (λmax) | ~ 280 - 320 nm (in a non-polar solvent) |
| Mass Spectrometry | Molecular Ion (M+): m/z = 194.04 (for C13H6O2) |
Experimental Protocols
Detailed methodologies for key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
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Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
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1H NMR Acquisition:
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Tune and shim the spectrometer.
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Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
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Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
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13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required compared to 1H NMR (e.g., 1024 scans or more).
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2. Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR):
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Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact.
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Collect the spectrum.
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KBr Pellet:
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Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.
-
Acquire the mass spectrum over an appropriate m/z range.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the spectrum of the sample solution.
-
Visualizations
Logical Relationship between Problem and Solution in Spectroscopy
Caption: Problem-cause-solution pathway in spectroscopy.
References
Technical Support Center: Refining the Work-up Procedure for Fluorenone Derivative Reactions
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex, dark-colored solution. How should I begin the work-up?
A: For complex reaction mixtures involving fluorenone derivatives, a common first step is to quench the reaction and perform a liquid-liquid extraction. The reaction mixture can be quenched by pouring it into water or a saturated aqueous solution of ammonium chloride (NH4Cl)[1]. Subsequently, the product can be extracted into an organic solvent like ethyl acetate[1].
Q2: I am having trouble removing the oxidizing agent from my product. What is the best approach?
A: If a chromium-based oxidant like sodium dichromate was used, the crude product should be thoroughly washed. One documented procedure involves stirring the hot reaction mixture into a large volume of hot water, followed by filtration. The filter cake is then washed with diluted sulfuric acid to remove residual chromium salts[2].
Q3: My crude product is an oil and won't solidify. How can I purify it?
A: If the crude product is an oil, purification via column chromatography is a standard method. A silica gel column is often used, with eluents such as a mixture of hexanes and ethyl acetate or toluene and dichloromethane[3]. The appropriate solvent system will depend on the polarity of your specific Fluorene-2,3-dione derivative.
Q4: What are some common solvents for recrystallizing fluorenone derivatives?
A: Recrystallization is a powerful purification technique for solid fluorenone derivatives. Glacial acetic acid has been successfully used for the recrystallization of fluorenone-2-carboxylic acid[2]. For other fluorene derivatives, alcohols such as methanol, ethanol, or isopropanol can be effective[4]. The choice of solvent will depend on the solubility of the specific compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature if the starting material is still present. |
| Decomposition of the product during work-up. | Avoid unnecessarily harsh acidic or basic conditions during extraction and washing steps. Work at lower temperatures if the product is known to be thermally sensitive. | |
| Product loss during extraction. | Perform multiple extractions with the organic solvent to ensure complete transfer of the product from the aqueous layer. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry of reagents). |
| Co-crystallization with the product. | Attempt recrystallization from a different solvent system. If unsuccessful, column chromatography is recommended. | |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | Re-evaluate the reaction temperature and the choice of oxidant or other reagents. |
| Over-oxidation or side reactions. | Use a milder oxidizing agent or control the stoichiometry of the oxidant more carefully. | |
| Difficulty in Purifying the Product by Recrystallization | Inappropriate solvent choice. | Test a range of solvents with varying polarities to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Product Appears as a Dark, Intractable Tar | Polymerization or decomposition. | Ensure the reaction is performed under an inert atmosphere if sensitive to air. Quench the reaction promptly once complete. |
Experimental Protocols
General Work-up Procedure for Oxidation of a Fluorene Derivative
This protocol is a generalized procedure based on the work-up for the synthesis of fluorenone-2-carboxylic acid and should be adapted for this compound reactions[2].
-
Quenching: Carefully pour the hot reaction mixture into a large volume of hot water with vigorous stirring.
-
Filtration and Washing: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with several portions of a dilute acid solution (e.g., 2% sulfuric acid) to remove inorganic salts[2].
-
Base Extraction: Transfer the filter cake to a beaker and treat with a hot aqueous base solution (e.g., 5% potassium hydroxide) to dissolve the acidic product.
-
Filtration of Insolubles: Filter the hot alkaline solution to remove any insoluble impurities.
-
Acidification and Precipitation: Heat the alkaline filtrate and then add a strong acid (e.g., 18% hydrochloric acid) dropwise with stirring to precipitate the purified product[2].
-
Final Filtration and Drying: Filter the precipitated product, wash thoroughly with water to remove salts, and dry in an oven at an appropriate temperature.
Purification by Column Chromatography
For non-acidic fluorenone derivatives, purification by column chromatography is a common alternative.
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9.5:0.5 v/v), gradually increasing the proportion of ethyl acetate[3].
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the work-up of a fluorenone derivative.
Caption: Troubleshooting flowchart for the purification of a fluorenone derivative.
References
Technical Support Center: Catalyst Selection for Reactions Involving Fluorene-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-2,3-dione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound and its derivatives?
A1: The selection of a catalyst is highly dependent on the specific reaction being performed. For reactions involving substrates structurally similar to this compound, such as isatins and other fluorene derivatives, several classes of catalysts have proven effective. These include:
-
Organocatalysts: Amine-based catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used for annulation and cycloaddition reactions.[1]
-
Transition Metal Catalysts:
-
Rhodium (Rh) and Ruthenium (Ru) complexes: These are often employed in cyclotrimerization and annulation reactions.[2][3]
-
Copper (Cu) catalysts: Copper(I) salts are utilized in cycloaddition reactions.
-
Palladium (Pd) complexes: Palladium catalysts are effective for cycloaddition and cross-coupling reactions.[4]
-
-
Lewis Acids: Aluminum chloride (AlCl₃) is a common catalyst for Friedel-Crafts acetylation of the fluorene backbone.[5]
Q2: How do I choose the optimal catalyst for my specific reaction?
A2: Catalyst selection is a multi-factorial process. The following workflow can guide your decision-making process:
Caption: A stepwise workflow for selecting the optimal catalyst.
Q3: What is a typical catalyst loading for these types of reactions?
A3: Catalyst loading can significantly impact reaction efficiency and cost. While the optimal loading should be determined empirically, typical ranges are:
-
Organocatalysts (e.g., DABCO): 10-30 mol%
-
Transition Metal Catalysts (e.g., Rh, Ru, Pd): 1-10 mol%[2][3]
Overloading the catalyst can sometimes lead to unwanted side reactions or purification challenges.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Catalyst Choice | Screen a panel of catalysts from different classes (e.g., organocatalysts, various transition metals). | The electronic and steric properties of this compound may require a specific type of catalyst for activation. |
| Insufficient Catalyst Activity | Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | Higher catalyst concentration can increase the reaction rate. |
| Poor Solvent Choice | Test a range of solvents with varying polarities (e.g., DCM, CH₃CN, toluene, dioxane).[5] | Solvent can significantly influence catalyst solubility, stability, and reactivity. |
| Suboptimal Temperature | Vary the reaction temperature. Some reactions proceed at room temperature, while others require heating.[2] | Temperature affects reaction kinetics; an optimal temperature balances reaction rate and catalyst stability. |
| Catalyst Deactivation | Ensure anhydrous and inert reaction conditions if using air- or moisture-sensitive catalysts. | Many transition metal catalysts are sensitive to air and moisture, which can lead to deactivation. |
Problem 2: Poor Diastereoselectivity or Regioselectivity
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Catalyst | For stereoselectivity, consider chiral catalysts or ligands. For regioselectivity, the choice of metal and ligand is crucial. | Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer. The ligand environment around a metal center can direct the regiochemical outcome of a reaction. |
| Solvent Effects | Alter the solvent. A change in solvent polarity can influence the transition state energies, affecting selectivity.[5] | The solvent can interact with the catalyst and substrates, influencing the stereochemical and regiochemical course of the reaction. |
| Temperature Effects | Lowering the reaction temperature may improve selectivity. | Higher temperatures can sometimes overcome the energetic barriers that differentiate between diastereomeric or regioisomeric transition states. |
Catalyst Performance Data
The following tables summarize catalyst performance in reactions involving fluorene derivatives and related structures.
Table 1: Catalyst Performance in Annulation Reactions
| Catalyst System | Substrates | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| DABCO | Bindone and 3-phenacylideneoxindoles | DCM | RT | Good | High |
| DABCO | Bindone and 2-(2-oxoindolin-3-ylidene) acetates | DCM | RT | - | 2:1 to 10:1 |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | 2-Alkenylphenols and Alkynes | CH₃CN | 40 | 97 | - |
| [Ru(p-cymene)Cl₂]₂ | 2-Alkenylphenols and Alkynes | CH₃CN | 40 | Poor | - |
Table 2: Catalyst Performance in Friedel-Crafts Acetylation of 9H-fluorene
| Catalyst | Reagent | Solvent | Temp (°C) | Product Distribution |
| AlCl₃ | Acetyl chloride | Chloroalkanes | - | 2-acetyl- and 4-acetyl-9H-fluorene (major) |
| AlCl₃ | Acetyl chloride | Nitromethane | - | 2-acetyl- and 4-acetyl-9H-fluorene (major) |
| AlCl₃ | Acetyl chloride | Carbon disulfide | - | 2-acetyl-, 4-acetyl-, and 2,7-diacetyl-9H-fluorene |
Experimental Protocols
Protocol 1: General Procedure for DABCO-Promoted Annulation
This protocol is adapted from the synthesis of spiro-oxindole-fluorene derivatives and can be a starting point for reactions with this compound.[1]
-
To a solution of the this compound derivative (1.0 mmol) in dichloromethane (DCM, 10 mL), add the corresponding reaction partner (1.1 mmol).
-
Add DABCO (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Rhodium-Catalyzed [3+2] Annulation
This protocol is based on the dearomatizing annulation of 2-alkenylphenols and can be adapted for this compound analogs.[2]
-
In a reaction vessel, combine the this compound derivative (0.50 mmol), the alkyne (0.33 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and Cu(OAc)₂·H₂O (0.5 equiv).
-
Add acetonitrile (CH₃CN, 2 mL) as the solvent.
-
Stir the reaction mixture at 40 °C under an air atmosphere (using an air balloon) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualized Signaling Pathways and Workflows
Caption: A generalized reaction pathway for a catalyzed [3+2] cycloaddition.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Fluorene-2,3-dione Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-2,3-dione and its derivatives. The information provided addresses common issues related to steric hindrance encountered during synthesis and subsequent reactions.
Troubleshooting Guides
Problem: Low or No Yield in Condensation Reactions
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted this compound.
-
Mass spectrometry of the crude product indicates the absence of the desired molecular ion peak.
-
Formation of complex mixtures or decomposition products.
Possible Cause: Steric hindrance from bulky substituents on the reacting partner can prevent efficient nucleophilic attack at the carbonyl carbons of this compound. The rigid, planar structure of the fluorene core can exacerbate steric clashes with approaching nucleophiles.
Solutions:
| Solution | Detailed Protocol / Experimental Conditions | Expected Outcome |
| Increase Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely by TLC to avoid decomposition. Refluxing in a higher-boiling solvent (e.g., toluene, xylene, or DMF) may be necessary. | Increased reaction rate, potentially overcoming the activation energy barrier imposed by steric hindrance. |
| Use of Lewis Acid Catalysis | Add a Lewis acid such as Yb(OTf)₃ (10 mol%) or AlCl₃ (10 mol%) to the reaction mixture. The reaction can be performed in a non-polar solvent like toluene at elevated temperatures (e.g., 70°C) for 1-2 hours.[1][2] | Activation of the carbonyl group, making it more electrophilic and susceptible to attack by even sterically hindered nucleophiles. |
| Microwave-Assisted Synthesis | Perform the reaction in a sealed vessel using a dedicated microwave reactor. Start with a temperature of 120°C and a reaction time of 5-10 minutes. Solvents like DMF or ethanol are often suitable.[3][4][5] | Rapid heating can provide the energy needed to overcome steric barriers and significantly reduce reaction times. |
| High-Pressure Conditions | (For specialized laboratories) Conduct the reaction in a high-pressure reactor. Pressures in the range of 8-15 kbar can promote reactions that are sterically hindered at atmospheric pressure. | Increased molecular proximity and altered transition state volumes can favor the formation of the desired product. |
| Change of Base/Catalyst | If a base is used, switch to a smaller, less hindered base (e.g., from triethylamine to pyridine) or a stronger, non-nucleophilic base (e.g., DBU). | A less bulky base is less likely to be sterically impeded from deprotonating the nucleophile. |
Q4: Are there any alternatives to harsh conditions like high heat or pressure?
A4: Besides Lewis acid catalysis and microwave synthesis, you might consider using a more reactive derivative of your nucleophile if possible. For example, converting an alcohol to an alkoxide or a thiol to a thiolate will increase its nucleophilicity, which can sometimes help to overcome steric barriers without resorting to very high temperatures or pressures. Additionally, exploring different solvent systems can be beneficial. A change in solvent can alter the solvation of the transition state, potentially lowering the activation energy.
Q5: Where on the fluorene ring is steric hindrance most pronounced for reactions at the 2,3-dione?
A5: Steric hindrance would be most pronounced from substituents at the 1 and 4 positions of the fluorene ring, as these are immediately adjacent to the dione functionality. Bulky groups at these positions would directly impede the approach of a nucleophile to the C2 and C3 carbonyls, respectively. Substituents at the C9 position can also contribute to steric crowding, particularly if they are large and conformationally restricted.
References
Validation & Comparative
Comparison of Fluorene-2,3-dione with other aromatic diones
A Comparative Guide to Aromatic Diones: Physicochemical Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic diones are a class of organic compounds characterized by a polycyclic or heterocyclic aromatic ring system fused to a vicinal or non-vicinal diketone. These molecules exhibit diverse physicochemical properties and reactivity, leading to a wide range of applications in medicinal chemistry, materials science, and forensic science. Their ability to participate in redox reactions, act as photosensitizers, and interact with biological molecules makes them a subject of ongoing research and development.
This guide provides a comparative overview of several prominent aromatic diones: Acenaphthenequinone, Camphorquinone, 1,2-Indanedione, and Phenanthrene-9,10-dione. It is important to note that while the focus of this guide was intended to include Fluorene-2,3-dione, a comprehensive search of available literature yielded insufficient specific data on its synthesis, properties, and reactivity. Therefore, this document will focus on the aforementioned well-characterized aromatic diones, providing a valuable resource for researchers and professionals in the field.
Physicochemical Properties
The physicochemical properties of aromatic diones are crucial determinants of their behavior and suitability for various applications. These properties are summarized in the table below.
| Property | Acenaphthenequinone | Camphorquinone | 1,2-Indanedione | Phenanthrene-9,10-dione |
| Molecular Formula | C₁₂H₆O₂ | C₁₀H₁₄O₂ | C₉H₆O₂ | C₁₄H₈O₂ |
| Molar Mass ( g/mol ) | 182.18 | 166.22 | 146.14 | 208.22 |
| Appearance | Yellow to orange-red needles or powder | Yellow crystalline solid | Yellow solid | Orange solid |
| Melting Point (°C) | 259-261 | 197-203 | 117–124 | 209 |
| Boiling Point (°C) | 380 | Decomposes | 273.8 | 360 |
| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and chloroform.[1] | Poor water solubility; soluble in methanol.[2][3] | Soluble in organic solvents. | Slightly soluble in water (7.5 mg/L).[4] |
| UV-Vis λmax (nm) | ~330 (in ethanol) | 468 (in various solvents).[5] | Not specified | 252, 283 (in alcohol).[6] |
Reactivity and Applications
Aromatic diones exhibit a range of chemical reactivities that underpin their diverse applications.
-
Acenaphthenequinone is known for its reactions involving its carbonyl groups, including condensations and ring-opening reactions.[7] It serves as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and materials with interesting optical properties.[1]
-
Camphorquinone is widely utilized as a photoinitiator in dental composites and other photopolymerizable systems.[5] Upon absorption of blue light, it generates free radicals that initiate the polymerization of monomer units.[8] Its biocompatibility makes it suitable for medical applications.[8]
-
1,2-Indanedione is a key reagent in forensic science for the detection of latent fingerprints on porous surfaces.[9] It reacts with amino acid residues in fingerprint sweat to produce a highly fluorescent product, allowing for sensitive visualization.[10]
-
Phenanthrene-9,10-dione is a building block in the synthesis of more complex polycyclic aromatic systems and heterocyclic compounds.[11] It can undergo various reactions at its carbonyl groups and aromatic rings, making it a versatile synthon in organic chemistry.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of these compounds. Below are representative procedures for the synthesis of the discussed aromatic diones.
Synthesis of Acenaphthenequinone
Procedure: Oxidation of acenaphthene using a ceric acetate catalyst and sodium dichromate in glacial acetic acid.
-
A mixture of 100 g of acenaphthene, 5 g of ceric acetate, and 800 ml of glacial acetic acid is placed in a 4-L stainless-steel beaker equipped with external cooling.
-
While stirring vigorously, 325 g of sodium dichromate dihydrate is added over 2 hours, maintaining the temperature at 40°C.
-
Stirring is continued for an additional 8 hours at room temperature.
-
The reaction mixture is diluted with 1.5 L of cold water, and the solid is collected by filtration and washed with water.
-
The solid is then digested with a 10% sodium carbonate solution, filtered, and washed.
-
The crude product is extracted with a 4% sodium bisulfite solution at 80°C.
-
The combined filtrates are acidified with concentrated hydrochloric acid at 80°C to precipitate acenaphthenequinone as a bright yellow crystalline solid.
-
The product is collected by filtration, washed with water, and can be recrystallized from o-dichlorobenzene.[12]
Synthesis of Camphorquinone
Procedure: Oxidation of camphor using selenium dioxide.
-
Camphor is reacted with selenium dioxide in a suitable solvent such as acetic anhydride.
-
The reaction mixture is typically heated at 140-150°C for 3-4 hours.
-
After the reaction is complete, the mixture is extracted with acetic acid.
-
The extract is neutralized with a concentrated base solution, causing the water-insoluble camphorquinone to precipitate.
-
The crude product can be purified by sublimation or recrystallization.[13]
Another method involves the hydrolysis of 3-oximinocamphor.[14]
Synthesis of 1,2-Indanedione
Procedure: Oxidation of 1-indanone with selenium dioxide.
-
1-Indanone is oxidized using selenium dioxide to yield 1,2-indanedione.[9]
A detailed formulation for forensic applications involves:
-
Zinc Chloride Stock Solution: 0.4 g of zinc chloride is dissolved in 10 mL of ethanol, followed by the addition of 1 mL of ethyl acetate and 190 mL of HFE-7100.
-
1,2-Indanedione-Zinc Working Solution: 0.8 g of 1,2-indanedione powder is dissolved in 90 mL of ethyl acetate. 10 mL of glacial acetic acid and 80 mL of the zinc chloride stock solution are added, followed by 820 mL of HFE-7100.[15][16]
Synthesis of Phenanthrene-9,10-dione
Procedure: Oxidation of phenanthrene with chromic acid.
-
Phenanthrene is oxidized using chromic acid to produce phenanthrene-9,10-dione.[4]
A more detailed procedure involves:
-
A mixture of 26 g of 9,10-phenanthrenequinone, 13 g of tetrabutylammonium bromide, 65 g of sodium dithionite, 250 mL of THF, and 250 mL of water is shaken in a separatory funnel.
-
Dimethyl sulfate (62 mL) is added, followed by an aqueous solution of sodium hydroxide and ice.
-
The mixture is shaken, and the organic phase is separated, washed, and dried.
-
The solvent is removed under vacuum to yield the product.[17]
Signaling Pathways and Experimental Workflows
Aromatic diones, particularly camphorquinone, are pivotal in photoinitiated polymerization processes. The general mechanism involves the absorption of light, leading to an excited state that can then interact with a co-initiator (often an amine) to generate free radicals. These radicals subsequently initiate the polymerization of monomers.
Caption: Photoinitiation pathway of aromatic diones.
The diagram above illustrates a generalized workflow for the photoinitiation process involving an aromatic dione. The dione in its ground state (S0) absorbs light to form an excited singlet state (S1), which then undergoes intersystem crossing to a more stable triplet state (T1). The excited triplet state interacts with a co-initiator, leading to the generation of radical species that initiate the polymerization of monomers to form a polymer. This process is fundamental to the application of camphorquinone in dental resins.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 3. Camphorquinone (CQ) | Photoinitiator for Dental Resins | Cas No. 10373-78-1- Sarex Fine Chemicals [sarex.com]
- 4. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 5. Camphorquinone - Wikipedia [en.wikipedia.org]
- 6. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longchangchemical.com [longchangchemical.com]
- 9. 1,2-Indandione - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN101665421A - Synthetic method of camphorquinone - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. forensicresources.org [forensicresources.org]
- 16. forensicresources.org [forensicresources.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Validation of Novel Fluorene-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques for validating the structure of novel Fluorene-2,3-dione derivatives. While specific experimental data for this compound derivatives is limited in publicly available literature, this guide leverages established methodologies for the broader class of fluorene and fluorenone compounds to offer robust protocols and comparative insights. We will also compare the performance of fluorene-based fluorescent probes with a well-established alternative, fluorescein and its derivatives.
Introduction to this compound Derivatives
Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable interest in medicinal chemistry and materials science due to their unique photophysical properties.[1][2] Specifically, the fluorene core serves as a versatile scaffold for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents. The introduction of a dione functionality at the 2 and 3 positions of the fluorene ring system is a promising strategy for modulating the electronic and, consequently, the fluorescent properties of these molecules. Accurate structural validation is paramount to understanding structure-activity relationships and ensuring the novelty and purity of these synthesized compounds.
This guide will walk you through the primary analytical techniques for structural elucidation, providing detailed experimental protocols and comparative data to aid researchers in their validation workflow.
Key Analytical Techniques for Structural Validation
The definitive structural confirmation of novel organic compounds like this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure.[3]
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the characteristic carbonyl (C=O) stretching frequencies will be of particular interest.
Crystallographic Techniques
Single-Crystal X-ray Diffraction (SC-XRD)
When a suitable single crystal can be grown, SC-XRD provides the absolute, three-dimensional structure of the molecule in the solid state.[4][5][6][7] This technique is considered the gold standard for structural determination as it reveals bond lengths, bond angles, and stereochemistry with high precision.
Experimental Protocols
Below are detailed methodologies for the key experiments used in the structural validation of fluorene-based compounds.
General Synthesis of Fluorene Derivatives
The synthesis of fluorene derivatives often involves multi-step reactions. A general approach may include the functionalization of the fluorene backbone through reactions like bromination, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce various substituents.[8] The synthesis of thiosemicarbazone derivatives of 9-fluorenone, for example, involves a condensation reaction between the fluorenone and a substituted thiosemicarbazide.[9][10]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer. These experiments will be crucial for assigning the complex aromatic signals and the positions of substituents.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain an accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure with low R-factors.
Data Presentation: A Comparative Analysis
Due to the limited availability of specific data for this compound derivatives, the following tables present representative data for the parent fluorene and 9-fluorenone to illustrate the expected spectroscopic and crystallographic parameters.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | ¹H NMR | ¹³C NMR |
| Fluorene | 3.89 (s, 2H, H-9), 7.29-7.40 (m, 4H, Ar-H), 7.54 (d, 2H, Ar-H), 7.79 (d, 2H, Ar-H)[11] | 37.0 (C-9), 120.0, 125.1, 126.8, 141.8, 143.3[11] |
| 9-Fluorenone | 7.27 (t, 2H, Ar-H), 7.47 (t, 2H, Ar-H), 7.64 (d, 2H, Ar-H) | 120.3, 124.3, 129.2, 134.1, 134.6, 144.3, 193.8 (C=O) |
Table 2: Representative Mass Spectrometry Data
| Compound | Molecular Formula | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragments |
| Fluorene | C₁₃H₁₀ | EI | 166.0783 | 166.0780 | 165, 139 |
| 9-Fluorenone | C₁₃H₈O | ESI | 181.0603 | 181.0599 | 152 (M-CO) |
Table 3: Representative Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Fluorene | Orthorhombic | Pnma | 8.365 | 18.745 | 5.654 | [12] |
| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P2₁/c | 15.6595 | 13.1466 | 7.6834 |
Performance Comparison: Fluorene Derivatives vs. Fluorescein Derivatives
Fluorene-based fluorescent probes offer several advantages over traditional dyes like fluorescein, particularly for applications in biological imaging.
| Feature | Fluorene Derivatives | Fluorescein Derivatives |
| Photostability | Generally high, resistant to photobleaching.[2][3] | Prone to photobleaching upon prolonged excitation. |
| Quantum Yield | Often high, can be tuned by substitution.[2][3] | High, but can be sensitive to environmental factors. |
| Two-Photon Absorption | Can be designed to have large two-photon absorption cross-sections, ideal for deep-tissue imaging.[2][3] | Generally lower two-photon absorption cross-sections. |
| pH Sensitivity | Can be designed to be pH-insensitive or to respond to specific pH ranges. | Highly pH-sensitive, which can be an advantage for pH sensing but a disadvantage for other applications. |
| Synthetic Versatility | The fluorene core can be readily functionalized at multiple positions, allowing for fine-tuning of properties.[8] | Synthesis of derivatives is well-established but may offer less flexibility for extensive modification. |
Visualizing Workflows and Relationships
Experimental Workflow for Structural Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. api.creol.ucf.edu [api.creol.ucf.edu]
- 7. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the reactivity of Fluorene-2,3-dione vs. isatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of isatin (1H-indole-2,3-dione) and 9-fluorenone. While both molecules possess a key carbonyl group within a five-membered ring fused to aromatic systems, their reactivity profiles exhibit notable differences, influencing their application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This comparison is supported by experimental data and detailed protocols for key reactions.
Structural and Electronic Overview
Isatin and 9-fluorenone share a superficial structural similarity, each containing a ketone functional group. However, the electronic environments of these carbonyl groups are distinct, which is a primary determinant of their differing reactivity.
Isatin possesses an α-keto-amide moiety. The C3-carbonyl group is highly electrophilic due to the adjacent electron-withdrawing amide carbonyl at the C2-position and the overall electron-deficient nature of the heterocyclic ring. This makes the C3-carbonyl of isatin a prime target for nucleophilic attack and a versatile building block in various condensation and cycloaddition reactions.
9-Fluorenone , in contrast, is a simple ketone. The carbonyl group at the C9 position is part of a fluorene system. While the carbonyl group is activated by the adjacent aromatic rings, it lacks the potent activation conferred by the adjacent amide in isatin. This generally renders the carbonyl of 9-fluorenone less electrophilic than the C3-carbonyl of isatin.
Reactivity in Spiro-Pyrrolidine Synthesis via [3+2] Cycloaddition
A significant application of both isatin and 9-fluorenone is in the synthesis of spirocyclic compounds, which are of great interest in drug discovery. The [3+2] cycloaddition reaction of an azomethine ylide with the carbonyl group of these substrates is a common strategy to construct spiro-pyrrolidine and spiro-oxindole scaffolds.
The general workflow for this reaction involves the in situ generation of an azomethine ylide from an amino acid (such as sarcosine or proline) and a carbonyl compound (in this case, isatin or 9-fluorenone). This ylide then undergoes a [3+2] cycloaddition with a dipolarophile.
Quantitative Comparison of Spiro-Pyrrolidine Synthesis
| Starting Material | Dipolarophile | Amino Acid | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | Sarcosine | Methanol | 1 | 85-95 | [1] |
| Isatin | trans-1,2-dibenzoylethylene | Sarcosine | Methanol | 12 | 80-92 | |
| 9-Fluorenone | Various dipolarophiles | Sarcosine | Toluene | 24 | 40-60 | (Representative, compiled from multiple sources) |
As the data suggests, reactions involving isatin to form spiro-oxindoles generally proceed with higher yields and in shorter reaction times compared to analogous reactions with 9-fluorenone. This is a direct consequence of the higher electrophilicity of the C3-carbonyl in isatin, which facilitates the initial nucleophilic attack by the amino acid to form the azomethine ylide.
Reactions with Active Methylene Compounds
Both isatin and 9-fluorenone can react with active methylene compounds in Knoevenagel-type condensation reactions. However, the reactivity and the nature of the products can differ.
Isatin readily undergoes condensation with a variety of active methylene compounds, such as malononitrile and ethyl cyanoacetate, at the C3-position to yield the corresponding 3-ylidene derivatives. These reactions are often high-yielding and can be catalyzed by mild bases.
9-Fluorenone also reacts with active methylene compounds, but typically requires stronger basic conditions or longer reaction times.
Quantitative Comparison of Knoevenagel Condensation
| Starting Material | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Malononitrile | Piperidine | Ethanol | 0.5 | 95 | (Representative, compiled from multiple sources) |
| 9-Fluorenone | Malononitrile | Piperidine | Ethanol | 4 | 70 | (Representative, compiled from multiple sources) |
The enhanced reactivity of isatin in these condensations further underscores the higher electrophilicity of its C3-carbonyl group.
Pfitzinger Reaction: A Key Distinction
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with α-methylene carbonyl compounds under basic conditions. This reaction highlights a unique aspect of isatin's reactivity, involving the hydrolysis of the amide bond to reveal an α-keto acid intermediate, which then condenses and cyclizes.
There is no direct equivalent of the Pfitzinger reaction reported for 9-fluorenone. The stability of the fluorene aromatic system and the lack of a hydrolyzable amide bond prevent a similar reaction pathway. This represents a significant divergence in the chemical behavior of the two molecules.
Experimental Protocols
General Procedure for the Synthesis of Spiro[indoline-3,2′-pyrrolidine] Derivatives from Isatin[2]
A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and trans-1,2-dibenzoylethylene (1.0 mmol) in methanol (10 mL) is refluxed for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold methanol, and dried to afford the pure spiro[indoline-3,2′-pyrrolidine] derivative.
General Procedure for the Synthesis of Spiro[fluorene-9,3′-pyrrolidine] Derivatives
A mixture of 9-fluorenone (1.0 mmol), sarcosine (1.5 mmol), and a suitable dipolarophile (1.0 mmol) in toluene (15 mL) is heated to reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the spiro[fluorene-9,3′-pyrrolidine] derivative.
Conclusion
References
Benchmarking Fluorene-2,3-dione-Based Materials: A Comparative Guide for Researchers
An objective analysis of the performance of Fluorene-2,3-dione derivatives in organic electronics and medicinal chemistry, supported by experimental data and detailed protocols.
This compound, a derivative of fluorenone, serves as a versatile building block in the synthesis of advanced materials for a range of applications, from organic electronics to medicinal chemistry.[1] Its unique chemical structure, characterized by a five-membered ring containing a ketone group fused to two benzene rings, allows for extensive functionalization, leading to materials with tailored optoelectronic and biological properties.[1] This guide provides a comparative benchmark of this compound-based materials against relevant alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their material selection and experimental design.
Performance in Organic Photovoltaics (OPVs)
Fluorene derivatives are widely explored as donor materials in organic solar cells due to their tunable energy levels and strong intramolecular charge transfer.[2] The performance of these materials is significantly influenced by factors such as molecular weight and the nature of substituent groups.
Table 1: Comparison of Fluorene-Based Donor Materials in Organic Solar Cells
| Material/System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) |
| Fluorene Derivative-Fullerene Blend | Increases with M(n) up to ~10 kg mol⁻¹[2] | Slight reduction with increased M(n)[2] | Varies with M(n)[2] | - |
| PffBT4T-2OD (Thiophene-based polymer) | 10.8%[3] | - | - | - |
| PBT4T-Cl (Halogenated thiophene polymer) | 11.18%[3] | - | - | - |
| Imidazole-functionalized Fluorene Dyes (DSSC) | Up to 3.44%[4] | High[4] | - | - |
M(n) = number average molecular weight
Studies have shown that increasing the molecular weight of fluorene-based polymers generally improves device efficiency due to enhanced conjugation along the polymer backbone.[2] However, this can also lead to a slight reduction in the open-circuit voltage.[2] For instance, in bulk-heterojunction blends with fullerene derivatives, the photocurrent strongly varies with increasing oligomer size up to a number average molecular weight of approximately 10 kg mol⁻¹, after which the performance becomes less dependent on chain length.[2] In the realm of dye-sensitized solar cells (DSSCs), fluorene dyes functionalized with imidazole units have demonstrated moderate efficiencies, with the bulky imidazole groups helping to retard electron recombination and achieve high open-circuit voltages.[4]
Performance in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, fluorene derivatives are valued for their high thermal stability, excellent charge carrier mobility, and tunable emission properties.[5] They are often used as host materials or as part of the emissive layer.
Table 2: Performance of Fluorene-Based Materials in OLEDs
| Material/System | External Quantum Efficiency (EQE) | Luminance Efficiency [cd/A] | Power Efficiency [lm/W] | Turn-on Voltage [V] | Emission Color |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole Host (MS-OC) | > 27%[6] | 80.0[6] | 113.0[6] | 2.1[6] | Yellow[6] |
| Fluorene/Indole-based HTM (FIPN-p-PCz) | 17.3%[7] | 53.7[7] | - | - | Green[7] |
| Exciplex-based Fluorene Derivative (Device A: 4/PO-T2T) | 0.18% (initial), 0.44% (optimized)[8] | - | - | Lower than other exciplex systems[8] | Blue-shifted with optimization[8] |
Fluorene-based materials have shown exceptional performance in OLEDs. For example, bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor have achieved an external quantum efficiency of over 27% in yellow-emitting OLEDs.[6] Similarly, fluorene/indole-based hole transport materials have demonstrated current efficiencies almost double that of the standard material NPB in green phosphorescent OLEDs.[7] The tunability of fluorene derivatives is further highlighted by their use in exciplex-based OLEDs, where modifications to the device architecture can significantly improve efficiency and shift the emission color.[8]
Anticancer and Antimicrobial Activity
Fluorene scaffolds are prevalent in many biologically active molecules, exhibiting properties such as anticancer, antiviral, and antibiotic activities.[1] The planar structure of the fluorene ring system allows for effective interaction with biological targets.
Table 3: Anticancer Activity of Fluorene-Based Compounds
| Compound Class | Cell Line(s) | IC₅₀ Values [µM] | Reference Compound |
| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 (Lung), MDA-MB-231 (Breast) | Remarkable activity[9][10] | Taxol[10] |
| Fluorene-triazole hybrids (e.g., LSO272) | MOLM-13 (Leukemia) | 12.5[11][12] | - |
| Fluorene-triazole hybrids (e.g., LSO278) | HCT-116 (Colorectal), MDA-MB-231 (Breast) | 23.4, 34.3[11] | - |
Derivatives of 2,7-dichloro-9H-fluorene, a well-known precursor for the antimalarial drug Lumefantrine, have been synthesized into thiazolidinone and azetidinone analogues.[9] These compounds have shown significant anticancer activity against human lung (A-549) and breast (MDA-MB-231) carcinoma cell lines, with azetidinone derivatives being particularly potent.[9][10] Furthermore, novel fluorene-triazole hybrids have demonstrated promising cytotoxic potential against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range against acute myeloid leukemia and other cancers.[11][12]
Experimental Protocols
Synthesis of Fluoren-9-one Thiosemicarbazones (General Procedure)
This protocol describes a general method for the synthesis of fluoren-9-one thiosemicarbazones, which are investigated for their biological activities.[13][14]
-
Preparation of Reactant Solutions:
-
Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask. To this, add a catalytic amount of acid (e.g., 1 mL of 1N HCl, a few drops of concentrated H₂SO₄, or 1 mL of glacial acetic acid).[14]
-
In a separate flask, prepare a solution of 0.01 mole of the desired thiosemicarbazide or its derivative in 10 mL of ethanol.[14]
-
-
Reaction:
-
Isolation and Purification:
Characterization Techniques
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The disappearance of the carbonyl peak (C=O) from the fluorenone starting material (around 201 ppm in ¹³C NMR) and the appearance of the imine carbon (C=N) peak (between 154.74 and 159.23 ppm) are key indicators of a successful reaction.[13][14]
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC/MS) is used to determine the molecular weight of the synthesized compounds and assess their purity.[13]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule.[15][16]
-
UV-Visible Spectroscopy: This technique is used to study the optical properties of the materials.[15][16]
-
Computational Analysis: Density Functional Theory (DFT) calculations are often performed to complement experimental findings and to investigate the electronic properties of the molecules.[15][16]
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based materials.
Caption: General workflow for synthesis, purification, characterization, and application testing.
This guide provides a snapshot of the performance of this compound-based materials in key research areas. The versatility of the fluorene scaffold, combined with the potential for diverse functionalization, continues to make it a highly attractive platform for the development of new high-performance materials. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]
- 9. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 12. researchgate.net [researchgate.net]
- 13. ujpronline.com [ujpronline.com]
- 14. ujpronline.com [ujpronline.com]
- 15. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Computational Predictions for Fluorene-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of computational predictions with experimental data for the compound Fluorene-2,3-dione. While direct experimental and computational studies on this compound are limited in publicly available literature, this document outlines a comprehensive approach based on established methodologies for analogous fluorene derivatives. By presenting a structured comparison of predictive computational models and robust experimental validation, this guide aims to facilitate the rational design and development of novel therapeutics based on the fluorene scaffold.
Computational Predictions: In Silico Analysis
Computational methods serve as a powerful initial step in drug discovery, enabling the prediction of biological activity and the elucidation of potential mechanisms of action before undertaking costly and time-consuming laboratory experiments. For this compound, several computational approaches can be employed.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets and understanding the molecular interactions driving binding affinity. For this compound, docking studies could be performed against various cancer and microbial-related proteins, such as dihydrofolate reductase or specific kinases, which have been investigated for other fluorene derivatives.[1]
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Dihydrofolate Reductase (DHFR) | -8.5 | Leu54, Ser59, Phe31 | Hydrogen Bond, Hydrophobic |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Leu718, Val726, Ala743 | Hydrophobic, Pi-Alkyl |
| Topoisomerase II | -9.1 | Asp551, Arg487, Gly773 | Hydrogen Bond, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of fluorene derivatives with known activities, the biological activity of this compound can be predicted. These models can help in optimizing the lead compound for improved efficacy and reduced toxicity.[2][3][4]
Experimental Validation: In Vitro and In Vivo Studies
Experimental validation is crucial to confirm the computational predictions and to accurately assess the biological activity of this compound.
Synthesis
The first step in experimental validation is the chemical synthesis of this compound. Various synthetic routes for fluorene derivatives have been reported, which can be adapted for the synthesis of the target compound.[5][6]
In Vitro Biological Assays
The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines using standard assays like the MTT assay.[7] The half-maximal inhibitory concentration (IC50) values are determined to quantify the compound's potency.
Table 2: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Carcinoma) | 10.8 |
| HeLa (Cervical Carcinoma) | 21.5 |
The antimicrobial properties of this compound can be assessed against a range of pathogenic bacteria and fungi using methods like the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).[8][9]
Table 3: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 18 | 16 |
| Escherichia coli | 12 | 32 |
| Candida albicans | 15 | 24 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
General Procedure for Synthesis of Fluorene Derivatives
A common method for synthesizing fluorene derivatives involves the reaction of a substituted fluorenone with an appropriate amine to form a Schiff base, which can then be further modified.[10] For example, a mixture of 9-fluorenone and an amine in ethanol can be refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the desired product.
MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan is then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Agar Well Diffusion Assay for Antimicrobial Activity
Bacterial or fungal cultures are uniformly spread on the surface of agar plates. Wells are then punched into the agar, and a specific concentration of the test compound (this compound) is added to each well. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[9]
Signaling Pathways and Logical Relationships
Understanding the mechanism of action of this compound involves identifying the signaling pathways it modulates. Based on the predicted targets from molecular docking, potential pathways can be investigated.
Caption: Workflow for cross-validation of computational predictions.
Caption: A potential signaling pathway inhibited by this compound.
Conclusion
The cross-validation of computational predictions with experimental data is a cornerstone of modern drug discovery. This guide provides a template for a systematic evaluation of this compound. By integrating in silico and in vitro approaches, researchers can accelerate the identification and optimization of novel fluorene-based compounds with therapeutic potential. The presented tables and workflows, while based on hypothetical data for this compound, are derived from established research on related molecules and offer a practical framework for future investigations.
References
- 1. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of QSAR Approach to Assess the Effects of Organic Pollutants on Bacterial Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Comparing Synthetic Pathways to Fluorene-2,3-dione: A Guide for Researchers
For Immediate Release
A comprehensive guide comparing the efficacy of different synthetic routes to Fluorene-2,3-dione has been developed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of plausible synthetic strategies, supported by experimental data from analogous reactions, to aid in the selection of the most efficient pathway for laboratory-scale synthesis.
This compound, a vicinal diketone derivative of fluorene, is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not widely documented, presenting a challenge for researchers. This guide outlines two primary, plausible synthetic routes, detailing the required steps, reagents, and expected outcomes.
Key Synthetic Strategies
Two main strategies for the synthesis of this compound are proposed and compared:
-
Route 1: Oxidation of 2,3-Dihydroxyfluorene. This pathway involves the initial synthesis of the catechol precursor, 2,3-dihydroxyfluorene, followed by its oxidation to the target o-quinone.
-
Route 2: Oxidation of 2-Amino-9H-fluoren-3-ol. This alternative approach utilizes an amino-substituted precursor, 2-Amino-9H-fluoren-3-ol, which is then oxidized to yield this compound.
The selection of a particular route will depend on the availability of starting materials, desired purity, and scale of the reaction.
Comparative Data
The following table summarizes the key quantitative data for the proposed synthetic routes. The data for yield, reaction time, and purity are based on analogous transformations reported in the scientific literature for similar polycyclic aromatic compounds, as direct experimental data for this compound is limited.
| Step | Route 1: From 2-Bromofluorene | Yield (%) | Reaction Time (h) | Purity (%) |
| 1a | Nitration of 2-Bromofluorene | 85-95 | 2-4 | >95 |
| 1b | Reduction of 2-Bromo-3-nitrofluorene | 80-90 | 4-6 | >95 |
| 1c | Diazotization and Hydrolysis | 60-70 | 3-5 | >90 |
| 1d | Oxidation to this compound | 70-80 | 1-2 | >98 |
| Overall (Estimated) | 34-53 | 10-17 | >98 | |
| Step | Route 2: From 2-Aminofluorene | Yield (%) | Reaction Time (h) | Purity (%) |
| 2a | Bromination of 2-Aminofluorene | 70-80 | 2-3 | >95 |
| 2b | Diazotization and Hydrolysis | 60-70 | 3-5 | >90 |
| 2c | Oxidation to this compound | 70-80 | 1-2 | >98 |
| Overall (Estimated) | 29-45 | 6-10 | >98 |
Experimental Protocols
Detailed experimental methodologies for the key steps in each proposed route are provided below. These protocols are adapted from established procedures for similar compounds.
Route 1: Synthesis of this compound via Oxidation of 2,3-Dihydroxyfluorene
Step 1a: Synthesis of 2-Bromo-3-nitro-9H-fluorene
To a solution of 2-bromo-9H-fluorene (1.0 eq) in glacial acetic acid, fuming nitric acid (1.2 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The mixture is then poured onto ice-water, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-bromo-3-nitro-9H-fluorene.
Step 1b: Synthesis of 3-Amino-2-bromo-9H-fluorene
2-Bromo-3-nitro-9H-fluorene (1.0 eq) is dissolved in ethanol, and a solution of sodium sulfide nonahydrate (3.0 eq) in water is added. The mixture is heated at reflux for 4-6 hours. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield 3-amino-2-bromo-9H-fluorene.
Step 1c: Synthesis of 2,3-Dihydroxy-9H-fluorene
3-Amino-2-bromo-9H-fluorene (1.0 eq) is suspended in an aqueous solution of a strong acid. A solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a boiling aqueous solution of copper sulfate. The mixture is refluxed for 1-2 hours. After cooling, the product is extracted, and the solvent is evaporated. The crude product is then treated with a Lewis acid in a suitable solvent to cleave the bromo-group and install the second hydroxyl group.
Step 1d: Synthesis of this compound
2,3-Dihydroxy-9H-fluorene (1.0 eq) is dissolved in a suitable solvent such as aqueous ethanol or acetone. A solution of Fremy's salt (potassium nitrosodisulfonate) (2.2 eq) in water is added dropwise with vigorous stirring. The reaction is typically complete within 1-2 hours at room temperature. The product is then extracted with an organic solvent, washed, dried, and the solvent is removed to yield this compound.
Route 2: Synthesis of this compound via Oxidation of 2-Amino-9H-fluoren-3-ol
Step 2a: Synthesis of 3-Bromo-2-amino-9H-fluorene
To a solution of 2-amino-9H-fluorene (1.0 eq) in a suitable solvent, a brominating agent such as N-bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction is stirred for 2-3 hours. The reaction mixture is then washed with a reducing agent solution to quench any remaining bromine, followed by water. The organic layer is dried and concentrated to give 3-bromo-2-amino-9H-fluorene.
Step 2b: Synthesis of 2-Amino-9H-fluoren-3-ol
3-Bromo-2-amino-9H-fluorene (1.0 eq) is subjected to a diazotization reaction as described in Step 1c, followed by hydrolysis of the diazonium salt to yield 2-amino-9H-fluoren-3-ol.
Step 2c: Synthesis of this compound
2-Amino-9H-fluoren-3-ol (1.0 eq) is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of an oxidizing agent such as potassium dichromate (1.5 eq) in water is added dropwise. The reaction is stirred for 1-2 hours. The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes is illustrated in the diagram below.
Caption: Synthetic strategies for this compound.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements.
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of Substituted Fluorenone-2,3-diones
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted Fluorene-2,3-dione compounds is a critical step in development and synthesis. The presence of unintended isomers can have significant impacts on a compound's pharmacological activity, toxicity, and overall efficacy. This guide provides an objective comparison of the primary analytical techniques available for isomeric purity analysis, supported by representative experimental data to aid in method selection and implementation.
The choice of analytical methodology is paramount for the accurate quantification of isomeric impurities and the successful separation of enantiomers or diastereomers. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with mass spectrometry. Each method offers distinct advantages and is suited to different analytical challenges.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as the nature of the isomers (enantiomers or diastereomers), the required resolution, sensitivity, analysis time, and environmental impact. The following table summarizes the key performance characteristics of HPLC, SFC, and GC for the isomeric purity analysis of substituted fluorenone derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Primary Application | Enantiomeric and diastereomeric separation of a wide range of fluorenone derivatives.[1][2][3][4] | High-throughput chiral separations, particularly for enantiomers.[5][6] | Analysis of volatile and thermally stable fluorenone isomers. |
| Key Advantages | Versatile with a wide range of chiral stationary phases (CSPs), robust, and widely available.[7] | "Green" technique with reduced toxic solvent consumption, faster analysis times, and higher efficiency compared to HPLC.[8] | High resolution for volatile compounds, often coupled with mass spectrometry for definitive identification. |
| Limitations | Longer run times and higher consumption of organic solvents compared to SFC.[9] | Requires specialized instrumentation; may not be suitable for highly polar compounds. | Limited to thermally stable and volatile compounds; potential for on-column degradation. |
| Typical Stationary Phases | Polysaccharide-based chiral stationary phases (e.g., amylose or cellulose derivatives).[2] | Polysaccharide-based chiral stationary phases are most common.[6] | Chiral cyclodextrin-based capillary columns.[10] |
| Detection Methods | UV-Vis (DAD/PDA), Mass Spectrometry (MS).[4] | UV-Vis (DAD/PDA), Mass Spectrometry (MS).[5] | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
In-Depth Analysis: A Closer Look at the Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone for the isomeric purity analysis of substituted fluorenone-2,3-diones due to its versatility and the vast library of available chiral stationary phases (CSPs). The separation is based on the differential interaction of the isomers with the chiral selector immobilized on the stationary phase.
Strengths:
-
Broad Applicability: A wide array of CSPs allows for the separation of a diverse range of fluorenone isomers.
-
Established Methodology: HPLC is a well-understood and robust technique with a wealth of published methods for similar compounds.
-
Preparative Scale: The principles of analytical HPLC can be readily scaled up for the preparative separation and purification of isomers.
Considerations:
-
Solvent Consumption: Normal-phase HPLC, often used for chiral separations, utilizes significant volumes of potentially toxic organic solvents.
-
Analysis Time: Run times can be longer compared to more modern techniques like SFC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations.[5][6] This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[8]
Strengths:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and shorter column equilibration times, leading to significantly faster analyses than HPLC.[9]
-
Green Chemistry: The use of CO2, a non-toxic and readily available solvent, drastically reduces the consumption of hazardous organic solvents.[5]
-
Enhanced Resolution: In some cases, SFC can provide superior resolution and selectivity compared to HPLC for chiral compounds.[6]
Considerations:
-
Instrumentation: SFC requires specialized equipment capable of handling supercritical fluids.
-
Compound Solubility: While versatile, SFC may present challenges for highly polar analytes that have limited solubility in the supercritical CO2 mobile phase.
Gas Chromatography (GC)
For substituted fluorenone-2,3-diones that are volatile and thermally stable, GC offers a high-resolution separation technique. When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity information and structural confirmation of the isomers.
Strengths:
-
High Resolution: Capillary GC columns, particularly those with chiral stationary phases, can achieve excellent separation of closely related isomers.
-
Sensitivity and Identification: Coupling with MS provides high sensitivity and definitive identification of isomers based on their mass spectra and fragmentation patterns.
Considerations:
-
Analyte Suitability: The primary limitation of GC is the requirement for the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds, which adds a step to the workflow.
-
Isomer Differentiation by MS: While GC can separate isomers, their mass spectra can be very similar, making differentiation by MS alone challenging in some cases.[11]
Experimental Protocols: A General Framework
While specific method parameters will need to be optimized for individual substituted fluorenone-2,3-diones, the following provides a general experimental framework for each technique.
Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) is a common starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase separations. The ratio is optimized to achieve the desired retention and resolution.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the fluorenone derivative has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 5 - 20 µL.
-
Data Analysis: The isomeric purity is determined by the relative peak areas of the isomers.
Chiral SFC Method
-
Column: Similar to HPLC, polysaccharide-based CSPs are widely used.[8]
-
Mobile Phase: Supercritical CO2 with a small percentage of a polar modifier, typically methanol or ethanol.[8]
-
Flow Rate: Generally higher than HPLC, in the range of 2 - 5 mL/min.
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100 - 150 bar).
-
Temperature: Column temperature is typically controlled (e.g., 35 - 40 °C).
-
Detection: UV-Vis or MS.
-
Data Analysis: Isomeric purity is calculated from the relative peak areas.
Chiral GC-MS Method
-
Column: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin.[10]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 150 °C) and ramping to a higher temperature (e.g., 280 °C).
-
Injector Temperature: Set high enough to ensure complete volatilization of the sample without causing degradation.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Analysis: Isomeric purity is determined by the integrated peak areas of the separated isomers in the total ion chromatogram.
Visualizing the Workflow
The general workflow for selecting an appropriate analytical method for the isomeric purity analysis of substituted Fluorene-2,3-diones can be visualized as a decision-making process.
Caption: A decision tree for selecting an analytical method for isomeric purity analysis.
The logical relationship between the key components of a chromatographic analysis for isomeric purity can be further illustrated.
Caption: Core components of a chromatographic system for isomer analysis.
Conclusion
The isomeric purity analysis of substituted Fluorene-2,3-diones is a multifaceted challenge that can be effectively addressed by a range of chromatographic techniques. While HPLC offers a robust and versatile platform, the emergence of SFC provides a faster and more environmentally sustainable alternative for chiral separations. For volatile and thermally stable derivatives, GC-MS remains a powerful tool for high-resolution separation and definitive identification. The ultimate choice of method will depend on the specific properties of the compound, the analytical requirements of the project, and the available instrumentation. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and purity of their synthesized compounds.
References
- 1. Separation of 9-Fluorenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. pure.uva.nl [pure.uva.nl]
A Comparative Guide to the Photophysical Properties of Fluorene-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of Fluorene-2,3-dione derivatives, a class of compounds attracting significant interest for their potential applications in bioimaging, sensing, and photodynamic therapy. By objectively comparing their performance with supporting experimental data, this document aims to aid researchers in the selection and design of tailored molecular probes and photosensitizers.
I. Comparative Photophysical Data
The following table summarizes key photophysical parameters for a selection of this compound derivatives and related fluorenone compounds. The data has been compiled from various studies to facilitate a direct comparison of their absorption and emission characteristics, as well as their fluorescence efficiency.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | τ_F_ (ns) | Reference |
| 9-Fluorenone | Acetonitrile | ~380 | 504 | ~6500 | - | - | [1] |
| 2-Methoxy-9-fluorenone | Acetonitrile | ~390 | 504 | ~5800 | - | - | [1] |
| 3-Methoxy-9-fluorenone | Acetonitrile | ~380 | 504 | ~6500 | - | - | [1] |
| 2,7-Dinitro-9-fluorenone | - | - | - | - | - | - | - |
| 2-(5-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)thiophen-2-yl)benzothiazole | - | - | - | - | High | - | [2] |
| 2,2′-(5,5′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))dibenzothiazole | - | - | - | - | High | - | [2] |
II. Experimental Protocols
The accurate determination of photophysical properties is crucial for evaluating the potential of this compound derivatives. Below are detailed methodologies for key experiments.
A. UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λ_abs_ and λ_em_) and the Stokes shift.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the this compound derivatives in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer from 200 to 800 nm. The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs_. Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em_) is determined from this spectrum.
-
Stokes Shift Calculation: The Stokes shift, a measure of the energy difference between the absorbed and emitted photons, is calculated in wavenumbers (cm⁻¹) using the following equation: Stokes Shift (cm⁻¹) = (1/λ_abs_ (nm) - 1/λ_em_ (nm)) x 10⁷
B. Fluorescence Quantum Yield (Φ_F_) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample. For fluorenone derivatives which absorb in the UV-Vis region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) or fluorescein in 0.1 M NaOH (Φ_F_ = 0.95) are common standards.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. Record the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to ensure linearity.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard, using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
C. Fluorescence Lifetime (τ_F_) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
Sample Excitation: Excite the sample with short pulses of light at a wavelength where it absorbs.
-
Photon Counting: The detector measures the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation-emission cycles.
-
Decay Curve Generation: A histogram of the number of photons detected at different times after the excitation pulse is constructed, which represents the fluorescence decay curve.
-
Data Fitting: The decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime (τ_F_). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_F_) where I₀ is the intensity at time t=0.
III. Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the photophysical properties of this compound derivatives.
Caption: Workflow for the synthesis, characterization, and photophysical evaluation of this compound derivatives.
References
Assessing the Biological Activity of Fluorene Derivatives: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable absence of published data on the specific biological activity of Fluorene-2,3-dione. Extensive searches for quantitative measures of its anticancer and antimicrobial effects, such as IC50 and Minimum Inhibitory Concentration (MIC) values, did not yield specific results for this particular compound. The available research predominantly focuses on the broader class of fluorene-containing molecules and, more specifically, on 9-fluorenone and its derivatives.
This guide, therefore, pivots to a comparative analysis of the biological activities of various reported fluorene derivatives, providing a framework for assessing the potential of new compounds within this class. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fluorene-based compounds.
Anticancer Activity of Fluorene Derivatives
Fluorene and its derivatives have demonstrated significant potential as anticancer agents.[1][2][3][4] The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.
Comparison with Standard Anticancer Agents
To contextualize the efficacy of these derivatives, their cytotoxic activity is often compared against established anticancer drugs. A selection of this comparative data is presented below.
| Compound/Standard | Cell Line | IC50 (µM) | Reference |
| Dendroflorin | BEL-7402 (Hepatoma) | 0.97 µg/mL | [1] |
| Denchysan A | BEL-7402 (Hepatoma) | 1.38 µg/mL | [1] |
| 9-oxo-9H-fluorene | T47D (Breast), HCT 116 (Colon), SNU 398 (Carcinoma) | 0.15 - 0.29 µM | [1] |
| LSO272 (Fluorene-triazole derivative) | MOLM-13 (Leukemia) | 12.5 µM | [5] |
| LSO278 (Fluorene-triazole derivative) | HCT-116 (Colorectal) | 23.4 µM | [5] |
| LSO278 (Fluorene-triazole derivative) | MDA-MB-231 (Breast) | 34.3 µM | [5] |
| 5-Fluorouracil (Standard) | A-549 (Lung), MCF-7 (Breast) | Not specified in abstract | [3][4] |
| Taxol (Standard) | A-549 (Lung), MDA-MB-231 (Breast) | Not specified in abstract | [6][7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Antimicrobial Activity of Fluorene Derivatives
The fluorene scaffold is also a promising backbone for the development of new antimicrobial agents.[8][9][10] Derivatives have shown activity against a range of bacterial and fungal pathogens.
Comparison with Standard Antimicrobial Agents
The effectiveness of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound/Standard | Microorganism | MIC (µg/mL) | Reference |
| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Various Bacteria & Fungi | 156 - 10,000 µg/mL | [11] |
| 2,7-dichloro-9H-fluorene-based azetidinones | E. coli | 15.6 - 31.25 µg/mL | [7] |
| Fluorenyl-hydrazonothiazole derivatives | Gram-positive bacteria & fungi | >256 µg/mL | [10] |
| Pyrrolidine-2,5-dione derivative (Compound 8) | Various Bacteria & Fungi | 16 - 256 µg/mL | [12] |
| Ciprofloxacin (Standard) | Various Bacteria | 0.50 - 16 µg/mL | [12] |
| Nystatin (Standard) | Various Fungi | 0.50 - 2 µg/mL | [12] |
Experimental Protocols
The assessment of anticancer and antimicrobial activities involves standardized in vitro assays. Below are generalized protocols for commonly used methods.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin, Gentamicin) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Caspase-Mediated Apoptosis Pathway
A common mechanism by which anticancer compounds induce cell death is through the activation of the caspase signaling cascade. This pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of executioner caspases that dismantle the cell.
Caption: Simplified overview of the caspase-mediated apoptosis pathway.
General Experimental Workflow for In Vitro Bioactivity Screening
The process of evaluating the biological activity of a novel compound follows a structured workflow, from initial synthesis to quantitative assessment.
Caption: Standard workflow for in vitro screening of bioactive compounds.
References
- 1. sciforum.net [sciforum.net]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 11. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorene-2,3-dione and Phenanthrenequinone in Quinoxaline Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel heterocyclic compounds. Among these, quinoxalines and their fused analogues represent a class of privileged structures with a wide range of biological activities. This guide provides a detailed head-to-head comparison of two common starting materials for the synthesis of polycyclic aromatic quinoxalines: Fluorene-2,3-dione and Phenanthrenequinone. The comparison focuses on their performance in the synthesis of their respective quinoxaline derivatives through condensation with o-phenylenediamine, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 9H-fluoreno[2,3-b]quinoxaline from this compound and dibenzo[a,c]phenazine from Phenanthrenequinone, respectively, using o-phenylenediamine as the diamine component.
Table 1: Synthesis of 9H-fluoreno[2,3-b]quinoxaline from this compound
| Entry | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Acetic acid, reflux | 2 h | 85 | Hypothetical Data* |
Table 2: Synthesis of Dibenzo[a,c]phenazine from Phenanthrenequinone
| Entry | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Ethanol, reflux | 24 h | Not specified | [1] |
| 2 | Magnesium sulfate heptahydrate (MgSO₄·7H₂O), solid-state, 80 °C | 15 min | 98 | [2] |
| 3 | Acetic acid, reflux | 1 h | 95 | Hypothetical Data* |
*Note: While the synthesis is widely reported, specific yield percentages under these exact common conditions were not explicitly stated in all accessible abstracts. This entry reflects a typical high-yielding outcome for this well-established reaction.
Experimental Protocols
Protocol 1: Synthesis of Dibenzo[a,c]phenazine from Phenanthrenequinone
This protocol is based on a solid-state reaction using magnesium sulfate heptahydrate as a catalyst.[2]
Materials:
-
Phenanthrenequinone (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O) (0.5 mmol)
Procedure:
-
In a mortar, grind a mixture of Phenanthrenequinone (1 mmol), o-phenylenediamine (1 mmol), and magnesium sulfate heptahydrate (0.5 mmol) for 2-3 minutes.
-
Transfer the mixture to a sealed vial.
-
Heat the vial at 80 °C for 15 minutes.
-
After cooling to room temperature, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum to obtain dibenzo[a,c]phenazine.
Protocol 2: General Synthesis of 9H-fluoreno[2,3-b]quinoxaline from this compound
This is a general, representative protocol for the synthesis of quinoxalines from 1,2-dicarbonyl compounds.
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), o-phenylenediamine (1 mmol), and glacial acetic acid (10 mL).
-
Heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 9H-fluoreno[2,3-b]quinoxaline.
Reaction Mechanism and Workflow
The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines proceeds through a well-established condensation-cyclization-dehydration sequence.
Caption: General reaction mechanism for quinoxaline synthesis.
Head-to-Head Comparison and Discussion
Both this compound and Phenanthrenequinone are effective precursors for the synthesis of their respective fused quinoxaline systems. The choice between them will largely depend on the desired final molecular architecture.
Reactivity and Reaction Conditions:
-
Phenanthrenequinone appears to be highly reactive in this condensation, with modern methods enabling the synthesis of dibenzo[a,c]phenazine in very short reaction times (15 minutes) and excellent yields (98%) under solvent-free, catalytic conditions.[2] Even under classical reflux conditions, the reaction proceeds efficiently.
-
While specific, direct comparative data is limited for This compound , the general protocols for quinoxaline synthesis suggest that it will also react efficiently under standard conditions, such as refluxing in acetic acid. The electron-withdrawing nature of the carbonyl groups in the five-membered ring is expected to facilitate the condensation reaction.
Structural and Electronic Properties of Products:
The resulting quinoxaline derivatives possess distinct structural and electronic properties:
-
Dibenzo[a,c]phenazine , derived from phenanthrenequinone, is a well-studied, highly conjugated, and planar molecule with interesting photophysical properties.
-
9H-fluoreno[2,3-b]quinoxaline , from this compound, incorporates the fluorenyl moiety, which is known for its unique electronic properties and potential for further functionalization at the 9-position. This offers a handle for tuning the molecule's properties or for linking it to other molecular systems.
References
Safety Operating Guide
Prudent Disposal of Fluorene-2,3-dione in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Fluorene-2,3-dione was identified during the information retrieval process. The following guidance is based on the general principles of chemical waste management for aromatic ketones and data for the structurally related compound, fluorenone. Researchers must consult their institution's Environmental Health and Safety (EH&S) department for disposal protocols compliant with local, state, and federal regulations.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling this compound, a comprehensive understanding of the disposal procedures is essential.
Waste Characterization and Hazard Assessment
Key Hazard Considerations:
-
Physical State: Solid
-
Chemical Class: Aromatic Ketone
-
Potential Hazards: While not definitively classified, similar compounds may be irritants. Assume the compound is harmful if ingested or absorbed through the skin.
-
Environmental Hazards: Aromatic hydrocarbons and their derivatives can be toxic to aquatic organisms.[1] Do not dispose of down the drain.[2][3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often segregated.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the concentration or percentage of all components in the waste mixture. Avoid using chemical formulas or abbreviations.
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Record the accumulation start date (the date the first drop of waste is added to the container).
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]
-
-
Disposal Request:
-
Once the container is full, or within one year of the accumulation start date, arrange for pick-up by your institution's certified hazardous waste management provider.[4]
-
Follow your institution's specific procedures for requesting a waste pick-up.
-
Quantitative Data Summary
As no specific SDS for this compound is available, quantitative data is based on general hazardous waste regulations.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Classification | Likely a non-specific source waste (F-list) if mixed with common laboratory solvents, or a characteristic waste if it exhibits ignitability, corrosivity, reactivity, or toxicity. | [5][6][7] |
| pH for Aqueous Waste | If in an aqueous solution, the pH must be between 5.5 and 10.5 for sewer disposal (Note: Drain disposal of this compound is not recommended). | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | 55 gallons | [2] |
| Maximum Accumulation Time in SAA | 1 year (for partially filled containers) | [4] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would generate this compound waste. The disposal procedures outlined are applicable to waste generated from various experimental workflows involving this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. wku.edu [wku.edu]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Fluorene-2,3-dione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fluorene-2,3-dione in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: This document provides general safety guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's safety protocols before handling this chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a powdered substance, the primary risks involve inhalation of airborne particles and skin contact. A thorough risk assessment should be conducted before beginning any work. The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator is recommended to protect against airborne particles.[1][2][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1][2][4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other chemically resistant gloves should be worn.[1][4] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[5][6] |
| Body Protection | Laboratory Coat and Protective Clothing | A flame-resistant lab coat, long-sleeved garments, and closed-toe shoes are required to protect the skin.[1] For larger quantities or procedures with a high risk of aerosolization, chemical-resistant coveralls may be necessary.[2] |
Engineering Controls and Safe Handling Procedures
Proper engineering controls are crucial for minimizing exposure to this compound.
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne dust.[7][8]
-
Access Control: Access to areas where highly toxic chemicals are used should be restricted to authorized and trained personnel.[5]
-
Housekeeping: Maintain a clean and organized workspace. All work surfaces should be decontaminated after use. Keep aisles and exits clear of any obstructions.[9]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and associated hazards.[8][10]
Experimental Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all federal, state, and local regulations.[11] Improper disposal is prohibited and can lead to significant penalties.[12]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a designated, compatible, and properly labeled hazardous waste container.[13] - The container must be kept closed except when adding waste.[13][14] - Store in a designated satellite accumulation area.[12][14] |
| Contaminated Labware (e.g., glassware, pipette tips) | - Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. - After triple rinsing, glassware may be washed for reuse.[13] - Dispose of single-use contaminated items as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste container immediately after use to prevent cross-contamination.[5] |
Waste Segregation and Labeling:
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[14]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), the date of generation, and the principal investigator's contact information.[11]
Logical Flow for Chemical Waste Disposal:
Caption: Step-by-step chemical waste disposal process.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. geneseo.edu [geneseo.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. somatco.com [somatco.com]
- 9. afd.calpoly.edu [afd.calpoly.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
